Product packaging for Curindolizine(Cat. No.:)

Curindolizine

Cat. No.: B12418404
M. Wt: 469.6 g/mol
InChI Key: HZWGVFQTKPIVCQ-WKGBWSPFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Curindolizine is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
This compound has been reported in Curvularia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N3O2 B12418404 Curindolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

(1S)-1-[(1R,2S,10R,12R,13R)-16-[(5R,6R)-3,5-dimethyl-5,6-dihydroindolizin-6-yl]-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol

InChI

InChI=1S/C30H35N3O2/c1-16-7-9-22-11-12-24(18(3)31(16)22)25-15-26-27-28-29(20(5)33(26)19(25)4)35-30(27,21(6)34)14-13-23-10-8-17(2)32(23)28/h7-15,18,20-21,24,27-29,34H,1-6H3/t18-,20-,21+,24+,27+,28+,29-,30+/m1/s1

InChI Key

HZWGVFQTKPIVCQ-WKGBWSPFSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=CC2=CC=C(N12)C)C3=C(N4[C@@H]([C@@H]5[C@@H]6[C@H](C4=C3)[C@](O5)(C=CC7=CC=C(N67)C)[C@H](C)O)C)C

Canonical SMILES

CC1C(C=CC2=CC=C(N12)C)C3=C(N4C(C5C6C(C4=C3)C(O5)(C=CC7=CC=C(N67)C)C(C)O)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Curindolizine from Curvulamine

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract Curindolizine is a structurally unique indolizine alkaloid displaying noteworthy anti-inflammatory properties. Isolated from the marine-derived fungus Curvularia sp. IFB-Z10, it is understood to be biosynthetically derived from the precursor alkaloid, curvulamine. This technical guide consolidates the current understanding of this transformation, focusing on the proposed biosynthetic pathway, supporting experimental evidence, and relevant cultivation protocols. The core of the proposed biosynthesis involves an enzyme-assisted, regiospecific Michael addition reaction between curvulamine and another pyrrole alkaloid, 3,5-dimethylindolizin-8(5H)-one. While in vitro experiments using fungal cell lysates support this hypothesis, the specific enzymes catalyzing this final assembly step remain uncharacterized. This document presents the available quantitative data, detailed experimental methodologies derived from related studies, and visual diagrams of the key pathways to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The indolizine alkaloids, a class of heterocyclic compounds, are known for a wide range of biological activities. This compound, a complex trimeric (C₁₀N)₃ alkaloid, was isolated from Curvularia sp. IFB-Z10, a fungus associated with the white croaker (Argyrosomus argentatus).[1][2] It exhibits significant anti-inflammatory action.[3][4] Its proposed biosynthetic precursor, curvulamine, is a dimeric (C₁₀N)₂ alkaloid known for its antibacterial properties.[2][5] Understanding the conversion of curvulamine to this compound is crucial for developing potential anti-inflammatory agents and for harnessing biocatalytic tools for novel compound synthesis. This guide details the proposed biosynthetic step that assembles this compound from its monomeric and dimeric precursors.

Proposed Biosynthetic Pathway: A Michael Addition

The formation of this compound is not a simple dimerization but rather the combination of a (C₁₀N)₂ unit (curvulamine) and a C₁₀N monomeric unit. The prevailing hypothesis suggests that the unique architecture of this compound is assembled via a regiospecific Michael addition reaction.[3] This reaction occurs between curvulamine and an activated enone, 3,5-dimethylindolizin-8(5H)-one.[3][6] This enone is believed to be derived from procuramine, another simple C₁₀N member found in the fermentation broth.[2]

While the direct involvement of specific enzymes is yet to be elucidated, the transformation has been demonstrated using the intracellular protein fraction of Curvularia sp. IFB-Z10, strongly implicating enzymatic assistance in this coupling.[2] The overall proposed transformation is visualized below.

G cluster_reactants Reactants cluster_enzyme Proposed Catalysis cluster_product Product curvulamine Curvulamine ((C₁₀N)₂ Dimer) enzyme Uncharacterized Enzyme(s) (from Curvularia sp. IFB-Z10 lysate) curvulamine->enzyme Substrate 1 enone 3,5-dimethylindolizin-8(5H)-one (C₁₀N Monomer Enone) enone->enzyme Substrate 2 This compound This compound ((C₁₀N)₃ Trimer) enzyme->this compound Michael Addition G A 1. Inoculum Preparation Fungus grown on PDA medium at 28°C for 5-6 days. B 2. Seed Culture Agar pieces transferred to 500 mL flasks with 200 mL PDB. A->B Transfer C 3. Seed Incubation Cultured for 3 days at 28°C on a rotary shaker (180 rpm). B->C Incubate D 4. Large-Scale Fermentation Seed culture added to 1 L flasks with rice medium. (160g rice, 210 mL 5% Ca²⁺ solution) C->D Inoculate E 5. Production Incubation Static incubation at 28°C for two weeks. D->E Incubate F 6. Extraction Fermented solid medium is extracted with an organic solvent (e.g., ethyl acetate). E->F Harvest & Extract G 7. Analysis & Purification Crude extract analyzed by HPLC-DAD and purified by chromatography. F->G Process

References

Curindolizine's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curindolizine, a skeletally unprecedented indolizine alkaloid, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the proposed mechanism of action by which this compound may modulate key inflammatory signaling pathways. While direct experimental evidence for this compound's specific interactions with these pathways is currently limited, this document synthesizes the available data on its anti-inflammatory activity and outlines detailed experimental protocols to facilitate further investigation into its molecular targets. The primary focus is on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, all of which are critical regulators of the inflammatory response. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery.

Introduction to this compound

This compound is a unique indolizine alkaloid isolated from the white croaker-associated fungus Curvularia sp. IFB-Z10.[1] Structurally distinct from other known anti-inflammatory agents, this compound has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases. Preliminary studies have shown that this compound exhibits significant anti-inflammatory effects in cellular models of inflammation.[1]

Anti-Inflammatory Activity of this compound

The anti-inflammatory potential of this compound has been primarily demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation. In this model, this compound was found to inhibit the production of inflammatory mediators with a half-maximal inhibitory concentration (IC50) of 5.31 ± 0.21 μM.[1] This finding establishes this compound as a potent anti-inflammatory agent and provides the basis for a deeper investigation into its mechanism of action.

Proposed Mechanism of Action in Inflammatory Pathways

Based on the known roles of key signaling pathways in inflammation and the observed anti-inflammatory activity of this compound, this section outlines the proposed mechanisms through which this compound may exert its effects. It is important to note that these are hypothesized pathways and require direct experimental validation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that this compound may inhibit NF-κB activation through the following steps:

  • Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. This compound may prevent this by inhibiting the IκB kinase (IKK) complex, thereby stabilizing IκBα.

  • Prevention of p65 Nuclear Translocation: By preventing IκBα degradation, this compound would consequently block the nuclear translocation of the p65 subunit of NF-κB.

  • Suppression of NF-κB-mediated Gene Transcription: With p65 retained in the cytoplasm, the transcription of NF-κB target genes, such as those encoding for TNF-α, IL-6, and IL-1β, would be suppressed.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 releases p65_nuc p65/p50 p65->p65_nuc translocates This compound This compound This compound->IKK inhibits? DNA DNA p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in the production of pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key kinases.

  • Inhibition of p38, JNK, and ERK Phosphorylation: Upon LPS stimulation, the phosphorylation of p38, JNK, and ERK is activated. This compound may interfere with the upstream kinases responsible for their activation, leading to a reduction in their phosphorylated (active) forms.

  • Downregulation of Downstream Inflammatory Mediators: The inhibition of MAPK phosphorylation would, in turn, suppress the expression and activity of downstream targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandins and nitric oxide, respectively.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K TLR4->MAP3K activates p38 p-p38 MAP3K->p38 phosphorylates JNK p-JNK MAP3K->JNK phosphorylates ERK p-ERK MAP3K->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->MAP3K inhibits? DNA DNA AP1->DNA binds Mediators Pro-inflammatory Mediators (COX-2, iNOS) DNA->Mediators transcribes

Proposed modulation of the MAPK pathway by this compound.
Attenuation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immunity. This compound's anti-inflammatory action may involve the inhibition of this pathway.

  • Inhibition of STAT3 Phosphorylation: Pro-inflammatory cytokines can activate the phosphorylation of STAT3. This compound may inhibit the activity of Janus kinases (JAKs), which are responsible for phosphorylating STAT3.

  • Suppression of STAT3-mediated Gene Expression: By preventing STAT3 phosphorylation, this compound would block its dimerization and translocation to the nucleus, thereby inhibiting the transcription of STAT3-dependent pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->JAK inhibits? DNA DNA pSTAT3_dimer->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

References

Curindolizine: A Technical Guide to its Anti-inflammatory Properties in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a structurally unique indolizine alkaloid derived from the fungus Curvularia sp. IFB-Z10, which is associated with the white croaker fish.[1][2] This natural product has garnered scientific interest due to its demonstrated anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a specific focus on its activity in macrophages. The document details its known efficacy, proposes a mechanism of action based on common inflammatory signaling pathways, and provides comprehensive experimental protocols for researchers seeking to investigate this and similar compounds.

Anti-inflammatory Activity of this compound

The primary evidence for this compound's anti-inflammatory activity comes from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO). This compound has been shown to inhibit this LPS-induced NO production, a key indicator of its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages has been quantified, as summarized in the table below.

CompoundCell LineStimulantTargetIC50 (µM)Reference
This compoundRAW 264.7LPSNitric Oxide (NO)5.31 ± 0.21[1][2]

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

Proposed Mechanism of Action

While the precise signaling pathways modulated by this compound in macrophages have not been fully elucidated in the available literature, the anti-inflammatory effects of many natural compounds in LPS-stimulated macrophages are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

It is hypothesized that this compound exerts its anti-inflammatory effects by interfering with these key signaling cascades. The diagram below illustrates this proposed mechanism of action.

Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n translocates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Proinflammatory_Genes activates AP1->Proinflammatory_Genes activates

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound in macrophages.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO assay).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

  • Procedure:

    • After cell treatment, collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram illustrates the general experimental workflow for investigating the anti-inflammatory effects of this compound.

Experimental Workflow for this compound Anti-inflammatory Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa western Western Blot for Signaling Proteins cell_lysate->western data_analysis Quantify and Analyze Data griess->data_analysis elisa->data_analysis western->data_analysis

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, a novel indolizine alkaloid, demonstrates promising anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages. While its precise molecular mechanism is yet to be fully elucidated, it is likely to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a robust framework for further investigation into the anti-inflammatory potential of this compound and other novel compounds. Further research is warranted to expand on the quantitative effects of this compound on a broader range of inflammatory mediators and to definitively map its interactions with intracellular signaling cascades. Such studies will be crucial for evaluating its potential as a therapeutic agent for inflammatory diseases.

References

Unveiling Curindolizine: A Fungal-Derived Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Curindolizine is a structurally unique indolizine alkaloid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources, fungal producers, and relevant experimental data and protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Natural Sources and Fungal Producers

This compound is a fungal metabolite, and its primary known natural producer is the marine-derived fungus Curvularia sp. IFB-Z10 . This fungal strain was isolated from the white croaker (Argyrosomus argentatus), a fish found in the Yellow Sea.[1][2] The genus Curvularia is known for its capacity to produce a diverse array of bioactive secondary metabolites.[3] Another species, Curvularia lunata, isolated from lemongrass (Cymbopogon citratus), has also been identified as a producer of various bioactive compounds, highlighting the potential of this fungal genus as a source of novel therapeutics.

The biosynthesis of this compound within Curvularia sp. IFB-Z10 is a fascinating process. It is not produced as a primary metabolite but is instead assembled through a regiospecific in-cell Michael addition reaction. This reaction occurs between two other pyrrole alkaloids produced by the same fungus: curvulamine and 3,5-dimethylindolizin-8(5H)-one .[1][2] This biosynthetic pathway underscores the complex chemical machinery present within this fungal species.

Quantitative Data

While the potent biological activity of this compound has been established, specific quantitative data regarding its yield from fungal fermentation is not extensively reported in the available literature. However, research on optimizing the production of its precursor, curvulamine, has been conducted. One study on the liquid culture of Curvularia sp. IFB-Z10 reported a curvulamine production of 133.58 mg/L in a 5-L bioreactor through a precursor co-addition strategy.[4] The yield of this compound would be dependent on the efficiency of the subsequent Michael addition reaction. The anti-inflammatory activity of this compound has been quantified, as detailed in the table below.

ParameterValueCell LineAssay
IC505.31 ± 0.21 µMRAW 264.7 macrophagesNitric Oxide Production Inhibition

Table 1: In vitro anti-inflammatory activity of this compound.[1][2]

Experimental Protocols

Fungal Fermentation and Extraction of Secondary Metabolites from Curvularia sp. IFB-Z10

This protocol is adapted from methods used for the cultivation of Curvularia sp. IFB-Z10 for the production of secondary metabolites.

1. Fungal Culture Initiation:

  • Initiate the culture of Curvularia sp. IFB-Z10 on Potato Dextrose Agar (PDA) plates.

  • Incubate the plates at 28 °C for 5-6 days until sufficient mycelial growth is observed.

2. Seed Culture Preparation:

  • Aseptically cut out small agar plugs (approximately 0.5 x 0.5 cm) from the mature PDA culture.

  • Transfer these plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

  • Incubate the flask at 28 °C on a rotary shaker at 180 rpm for 3 days to generate a seed culture.

3. Large-Scale Fermentation:

  • Prepare 1 L Erlenmeyer flasks each containing 160 g of rice and 210 mL of a 5% Ca²⁺ solution. Sterilize the flasks by autoclaving at 121 °C for 25 minutes.

  • Inoculate each flask with the seed culture.

  • Incubate the flasks under static conditions at 28 °C for two weeks.

4. Extraction of Metabolites:

  • After the incubation period, extract the entire solid culture from each flask with ethyl acetate (EtOAc) three times.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract containing the fungal metabolites, including this compound and its precursors.

Nitric Oxide (NO) Production Inhibitory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a positive control (LPS only) and a negative control (cells only).

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

4. Data Analysis:

  • Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Signaling Pathways and Logical Relationships

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by likely inhibiting key inflammatory mediators. While the precise molecular targets of this compound are still under investigation, based on the activity of other anti-inflammatory alkaloids, a plausible mechanism involves the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these enzymes is largely controlled by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The following diagram illustrates the proposed signaling pathway.

Curindolizine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, p38, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to iNOS_COX2_genes iNOS, COX-2, Pro-inflammatory Cytokine Genes Nucleus->iNOS_COX2_genes transcription iNOS_COX2_proteins iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS_COX2_genes->iNOS_COX2_proteins translation NO_PGs_Cytokines Nitric Oxide, Prostaglandins, Pro-inflammatory Cytokines iNOS_COX2_proteins->NO_PGs_Cytokines produces Inflammation Inflammation NO_PGs_Cytokines->Inflammation This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits translocation? This compound->MAPK inhibits? This compound->AP1 inhibits translocation?

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines the general workflow from fungal culture to the assessment of anti-inflammatory activity.

Curindolizine_Workflow start Start culture Culture of Curvularia sp. IFB-Z10 start->culture fermentation Solid-State Fermentation culture->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Purification (e.g., HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound bioassay Anti-inflammatory Bioassay (e.g., NO Inhibition) pure_compound->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound isolation and testing.

Biosynthesis of this compound

The formation of this compound is a notable example of secondary metabolite assembly within a fungal cell.

Curindolizine_Biosynthesis curvulamine Curvulamine michael_addition In-cell Michael Addition (Regiospecific) curvulamine->michael_addition enone 3,5-dimethylindolizin-8(5H)-one enone->michael_addition This compound This compound michael_addition->this compound

Caption: Biosynthetic pathway of this compound.

References

Characterization of Curindolizine: A Spectroscopic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the characterization of Curindolizine, a complex polypyrrole alkaloid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the total synthesis workflow.

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is based on the characterization of the synthetically produced (+)-Curindolizine.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for (+)-Curindolizine (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1-Me2.18s
2-H6.00s
3-H6.55s
5-Me2.21s
6-H5.96d2.8
7-H6.51d2.8
10-Me1.83s
11-H5.91d2.7
12-H6.64d2.7
14-H3.56q7.2
15-H1.70m
15-H'1.58m
16-Me0.89t7.4
17-H3.03d10.4
18-H4.34d10.4
20-H3.20dd13.0, 5.3
20-H'2.97dd13.0, 8.1
21-H4.14m
23-Me1.31d6.8

Table 2: ¹³C NMR Data for (+)-Curindolizine (151 MHz, CDCl₃)

Positionδ (ppm)
1-Me12.4
2115.8
3116.3
4128.8
5-Me12.5
6110.1
7118.0
8129.5
9132.8
10-Me12.2
11108.3
12117.3
13127.1
1454.2
1528.1
16-Me11.9
1745.9
1860.1
19135.2
2038.9
2172.8
22170.8
23-Me21.4
C-α131.6
C-β130.2
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Curindolizine

Ionization ModeMass TypeCalculated m/zFound m/z
ESI[M+H]⁺468.2968468.2963

Experimental Protocols

The following protocols are based on the experimental procedures detailed in the total synthesis of (+)-Curindolizine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was introduced via an Agilent 1260 Infinity II HPLC system. The mass analyzer was operated in time-of-flight (TOF) mode to achieve high resolution.

Total Synthesis of (+)-Curindolizine

The total synthesis of (+)-Curindolizine is a multi-step process. A simplified workflow illustrating the key transformations is provided below. The synthesis commences with the preparation of key building blocks, followed by their strategic coupling and subsequent cyclization and functional group manipulations to afford the final natural product.

Total_Synthesis_of_this compound cluster_steps A Pyrrole Precursors B Key Intermediate A (Pyrroloazepinone) A->B [a] C Key Intermediate B (Chiral Fragment) A->C [b] D Coupled Intermediate B->D [c] C->D E Cyclized Precursor D->E [d] F (-)-Curvulamine E->F [e] H (+)-Curindolizine F->H [f] G Enone Fragment G->H s_a Multi-step synthesis s_b Multi-step synthesis s_c Coupling s_d Annulation s_e Final transformations s_f Michael Addition

Caption: Total Synthesis Workflow for (+)-Curindolizine.

X-ray Crystallographic Analysis of Curindolizine and Its Synthetic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystallography of Curindolizine, a skeletally novel indolizine alkaloid with notable anti-inflammatory properties, and its key synthetic derivatives. This document summarizes the available quantitative crystallographic data, details the experimental protocols for the synthesis and crystallization of these compounds, and visualizes the proposed anti-inflammatory mechanism of this compound.

Introduction

This compound, isolated from the fungus Curvularia sp. IFB-Z10, has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] The complex, trimeric structure of this compound has presented a formidable challenge for synthetic chemists. The total synthesis of (+)-Curindolizine was successfully achieved, and during this process, the structures of several key intermediates were unambiguously confirmed by single-crystal X-ray diffraction.[2] This guide collates the crystallographic data and synthetic methodologies to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

Crystallographic Data of this compound Precursors

The total synthesis of this compound involved the formation of several crystalline intermediates, the structures of which were essential for confirming the stereochemistry and connectivity of the intricate molecular framework. The crystallographic data for six of these intermediates have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data for Synthetic Intermediates of this compound

Compound IDCCDC NumberChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
25 2059551C₁₁H₁₃NO₄OrthorhombicP2₁2₁2₁7.9539(3)9.6835(4)13.5855(5)9090901045.41(7)
83 2059552C₁₉H₂₃NO₃MonoclinicP2₁/c11.010(1)10.158(1)15.688(2)90109.11(1)901657.4(4)
100 2059553C₂₈H₂₈N₂O₄MonoclinicP2₁/n11.2334(2)15.1559(3)13.9881(3)90101.999(1)902329.08(8)
104 2059554C₂₄H₂₅N₃O₂MonoclinicP2₁/n11.4587(3)11.1913(3)15.9392(4)9099.432(1)902015.39(9)
113 2059555C₂₄H₂₄N₂O₃MonoclinicP2₁/c11.474(1)11.047(1)16.035(2)90109.19(1)901921.2(4)
(-)-130 2059556C₂₀H₂₃NO₂OrthorhombicP2₁2₁2₁8.3563(2)11.9568(3)16.7139(4)9090901669.94(7)

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and crystallization of the key intermediates for which X-ray crystallographic data is available, as reported in the total synthesis of this compound.

Synthesis and Crystallization of Cyclic Carbonate 25
  • Synthesis: To a solution of the corresponding diol in CH₂Cl₂ at 0 °C was added triethylamine, followed by triphosgene. The reaction mixture was stirred at 0 °C for 30 minutes and then quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford cyclic carbonate 25 .

  • Crystallization: Single crystals of 25 suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate and hexanes.

Synthesis and Crystallization of Alcohol 83
  • Synthesis: A solution of the corresponding enamine in THF was treated with MsCl and Et₃N, followed by N-Hydroxyphthalimide. The resulting NHPI ester was then subjected to copper-mediated decarboxylative borylation and subsequent oxidation to furnish alcohol 83 .

  • Crystallization: Crystals of 83 were grown by vapor diffusion of pentane into a concentrated solution of the compound in dichloromethane.

Synthesis and Crystallization of Dimer 100
  • Synthesis: To a solution of carboxylic acid 99 in THF at -78 °C was added an excess of KHMDS. After stirring for 30 minutes, a solution of pyrroloazepinone 66 in THF was added dropwise. The reaction was stirred for an additional hour at -78 °C before being quenched with saturated aqueous NH₄Cl. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude material was purified by flash chromatography to yield dimer 100 .

  • Crystallization: Single crystals of 100 were obtained by slow evaporation from a solution in methanol.

Synthesis and Crystallization of Coupled Product 104
  • Synthesis: The anion of nitrile 103 was generated using a strong base and then coupled with pyrroloazepinone 66 to generate the coupled product 104 .

  • Crystallization: Crystals suitable for X-ray analysis were obtained by slow diffusion of hexanes into a solution of 104 in dichloromethane.

Synthesis and Crystallization of Intermediate 113
  • Synthesis: Intermediate 113 was prepared through a multi-step sequence starting from the coupling of a cyanohydrin nucleophile with pyrroloazepinone 66 .

  • Crystallization: Single crystals of 113 were grown by slow evaporation from a mixed solvent system of dichloromethane and methanol.

Synthesis and Crystallization of (-)-130
  • Synthesis: The precursor ketone was reduced using (R)-2-methyl-CBS-oxazaborolidine and BH₃•DMS in DCM at room temperature to yield a mixture of diastereomeric alcohols, including (-)-130 . The diastereomers were separated by flash chromatography.

  • Crystallization: Crystals of (-)-130 were obtained from a concentrated solution in ethyl acetate layered with hexanes.

Proposed Anti-Inflammatory Action of this compound

This compound has been shown to inhibit the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[1] While the precise signaling pathways have not been fully elucidated, a simplified model of its action can be visualized.

This compound Anti-inflammatory Action Proposed Anti-inflammatory Action of this compound LPS Lipopolysaccharide (LPS) Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activation Activation Macrophage->Activation Stimulation NO Nitric Oxide (NO) Activation->NO TNFa TNF-α Activation->TNFa IL6 IL-6 Activation->IL6 IL1b IL-1β Activation->IL1b This compound This compound This compound->NO Inhibition This compound->TNFa Inhibition This compound->IL6 Inhibition This compound->IL1b Inhibition Inflammation Inflammatory Response NO->Inflammation TNFa->Inflammation IL6->Inflammation IL1b->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Conclusion

The X-ray crystallographic data for the synthetic intermediates of this compound have been instrumental in the successful total synthesis of this complex natural product. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize this compound or its analogs for further biological evaluation. The inhibitory effect of this compound on the production of multiple pro-inflammatory mediators highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its mechanism of action and to guide future drug development efforts.

References

The Biological Activity of Curindolizine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-inflammatory Potential of a Unique Polypyrrole Alkaloid

Curindolizine, a structurally novel polypyrrole alkaloid, has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery. Isolated from the fungus Curvularia sp., this complex molecule has demonstrated potent biological activity, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand its therapeutic potential.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively suppress the production of nitric oxide (NO), a key signaling molecule in inflammation. Furthermore, it inhibits the gene expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This broad-spectrum inhibition of inflammatory mediators suggests a potential therapeutic role in inflammatory diseases.

A key quantitative measure of its anti-inflammatory potency is its half-maximal inhibitory concentration (IC50). In LPS-induced RAW 264.7 macrophages, this compound exhibits an IC50 value of 5.31 ± 0.21 μM for the inhibition of nitric oxide production[1][2]. Notably, this anti-inflammatory effect is reported to be selective, with the compound showing negligible cytotoxicity against RAW 264.7 cells at effective concentrations[3].

Table 1: Anti-inflammatory Activity of this compound

ParameterCell LineStimulantIC50 Value (μM)Reference
Nitric Oxide (NO) InhibitionRAW 264.7LPS5.31 ± 0.21[1][2]

Putative Mechanism of Anti-inflammatory Action: Modulation of NF-κB and MAPK Signaling Pathways

While direct experimental evidence for the specific molecular targets of this compound is still emerging, its inhibitory effects on a range of pro-inflammatory mediators strongly suggest the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.

Based on the known mechanisms of other anti-inflammatory natural products, a putative mechanism for this compound's action is proposed below. It is hypothesized that this compound may interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This would in turn block the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes. Additionally, this compound may modulate the phosphorylation of key kinases in the MAPK pathways, such as p38, ERK, and JNK, which are also involved in the regulation of inflammatory responses.

digraph "putative_inflammatory_signaling_pathway" {
  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Putative Anti-inflammatory Signaling Pathway of this compound", labelloc=t, fontcolor="#202124"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (p65/p50)\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; TLR4 -> MAPKKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [style=invis]; {rank=same; IkBa; NFkB}; IkBa -> "IkBa_degradation" [label="Degradation", style=dashed]; "IkBa_degradation" [shape=point, width=0]; NFkB -> NFkB_nucleus [label="Translocates"]; NFkB_nucleus -> Pro_inflammatory_genes [label="Induces Transcription"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> MAPK [label="Phosphorylates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Pro_inflammatory_genes [label="Induces Transcription"]; this compound -> IKK [label="Inhibits (putative)", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> MAPK [label="Inhibits (putative)", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Workflow for the Griess assay to measure nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

  • After a 1-hour pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

```dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="MTT Cytotoxicity Assay Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells (e.g., HeLa, HepG2, MCF-7)\nin 96-well plate"]; add_compound [label="Add various concentrations\nof this compound"]; incubate [label="Incubate for 48-72 hours"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate for 4 hours"]; solubilize [label="Add solubilization solution\n(e.g., DMSO)"]; measure_absorbance [label="Measure absorbance\nat 570 nm"]; calculate_viability [label="Calculate cell viability (%)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_compound; add_compound -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> measure_absorbance; measure_absorbance -> calculate_viability; calculate_viability -> end; }

References

In-Cell Synthesis of Curindolizine: A Technical Overview of the Michael Addition Reaction

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the intracellular formation of the anti-inflammatory agent Curindolizine, detailing the underlying Michael addition reaction, experimental methodologies, and relevant biological pathways.

The indolizine alkaloid this compound has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2][3] A particularly fascinating aspect of this natural product is its biosynthesis, which occurs within the fungal cells of Curvularia sp. IFB-Z10 through a regiospecific in-cell Michael addition reaction.[1][2][3] This technical guide provides an in-depth exploration of this intracellular synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource on the core reaction, experimental protocols, and associated biological context.

The Core Reaction: An Intracellular Michael Addition

The formation of this compound is a prime example of nature's elegant synthetic machinery. The key biosynthetic step involves the Michael addition of two precursor pyrrole alkaloids: curvulamine and 3,5-dimethylindolizin-8(5H)-one.[1][2] This reaction is catalyzed enzymatically within the fungal cells, ensuring high regiospecificity and efficiency.[4] The proposed biosynthetic pathway suggests that curvulamine acts as the Michael donor, adding to the α,β-unsaturated ketone of 3,5-dimethylindolizin-8(5H)-one, the Michael acceptor.[4]

Below is a diagram illustrating the logical workflow of the proposed in-cell Michael addition for the formation of this compound.

In_Cell_Michael_Addition cluster_precursors Precursors cluster_cell Fungal Cell (Curvularia sp. IFB-Z10) cluster_product Product Curvulamine Curvulamine (Michael Donor) EnzymaticCatalysis Enzymatic Catalysis Curvulamine->EnzymaticCatalysis Enters cell DMIO 3,5-dimethylindolizin-8(5H)-one (Michael Acceptor) DMIO->EnzymaticCatalysis Enters cell This compound This compound EnzymaticCatalysis->this compound Michael Addition

Caption: Proposed workflow for the in-cell Michael addition forming this compound.

Quantitative Analysis of this compound's Bioactivity

The primary biological activity of this compound that has been quantified is its anti-inflammatory effect. The following table summarizes the key quantitative data reported in the literature.

CompoundBiological ActivityAssay SystemIC50 Value (μM)Reference
This compoundAnti-inflammatoryLPS-induced RAW 264.7 macrophages5.31 ± 0.21[1][2][3]

This IC50 value indicates that this compound is a potent inhibitor of the inflammatory response in this macrophage cell line model.

Experimental Protocols

While detailed, step-by-step protocols for the in-cell synthesis are proprietary to the discovering research groups, the foundational methodologies can be inferred from published studies. The following outlines a generalized experimental workflow for investigating the in-cell formation of this compound.

1. Fungal Culture and Precursor Feeding:

  • Organism: Curvularia sp. IFB-Z10, isolated from the white croaker (Argyrosomus argentatus).[1]

  • Culture Medium: Potato dextrose broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.

  • Cultivation: The fungus is cultured at a controlled temperature (e.g., 28°C) with shaking for a specified period to allow for sufficient biomass accumulation.

  • Precursor Administration: A solution of the precursor, curvulamine, is added to the fungal culture. The concentration and timing of this addition are critical parameters to be optimized.

2. In-cell Transformation and Extraction:

  • Incubation: The culture is incubated for a further period to allow for the intracellular uptake of curvulamine and its subsequent enzymatic conversion to this compound.

  • Harvesting: The fungal mycelia are harvested by filtration or centrifugation.

  • Extraction: The harvested mycelia are washed and then extracted with an appropriate organic solvent (e.g., ethyl acetate or methanol) to isolate the intracellular metabolites, including this compound.

3. Purification and Characterization:

  • Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a diagram representing the general experimental workflow for the production and isolation of this compound.

Experimental_Workflow FungalCulture 1. Fungal Culture (Curvularia sp. IFB-Z10) PrecursorFeeding 2. Precursor Feeding (Curvulamine) FungalCulture->PrecursorFeeding Incubation 3. In-cell Transformation PrecursorFeeding->Incubation Harvesting 4. Harvesting of Mycelia Incubation->Harvesting Extraction 5. Solvent Extraction Harvesting->Extraction Purification 6. Chromatographic Purification (e.g., HPLC) Extraction->Purification Characterization 7. Structural Characterization (NMR, MS) Purification->Characterization

Caption: Generalized experimental workflow for this compound production and isolation.

Signaling Pathway Implicated in Anti-inflammatory Action

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. In the context of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central. While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of pro-inflammatory mediators regulated by these pathways.

The following diagram illustrates the simplified signaling cascade that is likely inhibited by this compound.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation (p65/p50) NFkB_Inhibition->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression This compound This compound This compound->NFkB_Activation Inhibits

Caption: Simplified NF-κB signaling pathway inhibited by this compound.

References

Methodological & Application

Total Synthesis of Curindolizine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Curindolizine, a structurally complex polypyrrole alkaloid. The methodology is based on the 14-step abiotic coupling approach developed by the Maimone group.[1][2][3][4] This synthesis is notable for its strategic approach to constructing the intricate trimeric C10N framework of the natural product.

This compound, isolated from the fungus Curvularia sp., has demonstrated anti-inflammatory properties, making its synthetic accessibility a topic of significant interest.[5][6] The synthesis leverages a convergent strategy, wherein the precursor curvulamine is first synthesized and then coupled with another C10N fragment to yield the final product.[1][2][3][4]

I. Overview of the Synthetic Strategy

The total synthesis of this compound is a multi-stage process that first involves the construction of curvulamine, a dimeric pyrrole alkaloid, which is then elaborated to the trimeric this compound. The initial biomimetic approach, which aimed to couple curvulamine with another C10N fragment, proved unsuccessful.[1][2][3][4] This led to the development of a successful 14-step abiotic coupling strategy.[1][2][3][4]

The biosynthetic pathway is believed to involve a Michael addition reaction between curvulamine and an enone derived from procuramine.[1][5][6] The synthetic route, while not biomimetic in its key coupling step, provides a reliable method for accessing this complex natural product.

II. Key Synthetic Transformations and Data

The following table summarizes the key reaction steps, conditions, and yields for the synthesis of key intermediates and this compound.

StepReactionReagents and ConditionsYield (%)
A Formation of Dienone Intermediate Aldol/Boc-migration/E1cB elimination pathway from Boc-protected 2-formylpyrroles and a vinylogous ester.[1]~30% (in a single step to the cyclized product)
B Cyanohydrin Formation Acetaldehyde, TMSCN, Et3N, CH2Cl2, 0 °C to rt95%
C Coupling of Cyanohydrin and Pyrroloazepinone KHMDS, HMPA, THF, -78 °CNot specified
D Corey-Bakshi-Shibata (CBS) Reduction (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv), BH3•DMS (2.0 equiv), DCM, 23 °C, 1 h84% (42% (-)-isomer + 42% (+)-epi-isomer)[1]
E DIBAL-H Reduction DIBAL (5.0 equiv), DCM, -78 °C, 30 min, then silica gel70%[1]
F Final Abiotic Coupling to this compound Michael addition of curvulamine to an enone derived from procuramine.[1]Not specified

III. Experimental Protocols

The following are detailed protocols for key stages in the total synthesis of this compound.

Protocol 1: Synthesis of the Pyrroloazepinone Core

This protocol describes the formation of the 10π-aromatic nucleus via a cyclization of a dienone intermediate.

  • To a solution of the dienone precursor (1.0 equiv) in anhydrous THF, add sodium tert-butoxide (NaOt-Bu) (1.2 equiv) at room temperature.

  • Stir the reaction mixture for the time specified by TLC analysis until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrroloazepinone.

Protocol 2: CBS Reduction for Enantioselective Synthesis

This protocol details the asymmetric reduction of a ketone to establish a key stereocenter.

  • To a solution of the ketone starting material (1.0 equiv) in dry DCM at 23 °C, add (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv).

  • To this mixture, add BH3•DMS (2.0 equiv) dropwise over 5 minutes.

  • Stir the reaction for 1 hour at 23 °C.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting diastereomers by flash column chromatography on silica gel.

Protocol 3: DIBAL-H Reduction

This protocol describes the reduction of a nitrile or ester functionality.

  • Dissolve the substrate (1.0 equiv) in dry DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H (5.0 equiv) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes.

  • Add silica gel to the reaction mixture and allow it to warm to room temperature over 5 minutes.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

IV. Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for this compound, highlighting the convergent approach.

G cluster_curvulamine Curvulamine Synthesis (10 steps) cluster_C10N C10N Fragment Synthesis start1 Boc-protected 2-formylpyrroles inter1 Pyrroloazepinone Building Block start1->inter1 Aldol/Boc-migration/ E1cB elimination curvulamine Curvulamine inter1->curvulamine inter2 Cyanohydrin Fragment inter2->curvulamine Coupling This compound This compound curvulamine->this compound Abiotic Coupling (Michael Addition) start2 Procuramine enone Enone Intermediate start2->enone Oxidation enone->this compound

Caption: Overall synthetic workflow for the total synthesis of this compound.

Proposed Biosynthetic Michael Addition

This diagram illustrates the proposed key bond-forming step in the biosynthesis of this compound.

G curvulamine Curvulamine (Tautomer A) intermediate Intermediate B curvulamine->intermediate Michael Addition enone 3,5-dimethylindolizin-8(5H)-one enone->intermediate This compound This compound intermediate->this compound Reduction & Dehydration

References

Application Notes and Protocols for the Quantification of Curindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a complex indolizine alkaloid, a class of compounds that includes pyrrolizidine alkaloids. While specific, validated analytical methods for the quantification of this compound are not extensively documented in current literature, its structural classification as a pyrrolizidine alkaloid allows for the adaptation of well-established analytical methodologies developed for this compound class. Pyrrolizidine alkaloids are known for their potential toxicity, making their accurate quantification crucial in various matrices, including biological samples and natural products.

These application notes provide detailed protocols for the quantification of pyrrolizidine alkaloids, which can be applied to this compound. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its high sensitivity and selectivity.[1][2]

Analytical Methods for Pyrrolizidine Alkaloid Quantification

The quantification of pyrrolizidine alkaloids is predominantly achieved through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of organic molecules.[1] When coupled with a UV detector, it offers a robust and cost-effective method for analysis. However, its sensitivity and specificity can be limited, especially in complex matrices.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification of pyrrolizidine alkaloids due to its superior sensitivity, selectivity, and ability to provide structural information.[2][4] The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of target analytes in complex samples.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interfering matrix components and concentrating the analytes of interest.[2] A common and effective method for pyrrolizidine alkaloids is solid-phase extraction using a strong cation exchange (SCX) cartridge.[2]

Materials:

  • Sample containing this compound (e.g., plant extract, biological fluid)

  • 0.05 M Sulfuric acid

  • Methanol

  • Water (HPLC grade)

  • 2.5% Ammonia in Methanol

  • Strong Cation Exchange (SCX) SPE cartridges

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Ensure the sample is completely wetted and sonicate for 15 minutes.

    • Centrifuge at 3800 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.[6]

  • SPE Cleanup:

    • Conditioning: Condition the SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[6]

    • Loading: Load 10 mL of the sample extract onto the cartridge.[6]

    • Washing: Wash the cartridge with 2 x 5 mL of water to remove interfering substances.[6]

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.[6]

    • Elution: Elute the pyrrolizidine alkaloids with 2 x 5 mL of 2.5% ammonia in methanol.[6]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

    • Reconstitute the residue in 1 mL of 5% methanol in water.[6]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Sample Homogenized Sample Acid_Extraction Add 0.05 M H2SO4 Sonicate Sample->Acid_Extraction Centrifugation Centrifuge Acid_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition Cartridge (Methanol, Water) Supernatant->Conditioning Loading Load Sample Extract Conditioning->Loading Washing Wash Cartridge (Water) Loading->Washing Elution Elute with Ammoniated Methanol Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration Analysis Inject for HPLC or LC-MS/MS Filtration->Analysis

Figure 1. General experimental workflow for the extraction and purification of pyrrolizidine alkaloids from a sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Prepare a calibration curve by injecting a series of standard solutions of a representative pyrrolizidine alkaloid at known concentrations.

  • Inject the prepared sample extracts.

  • Identify and quantify the analyte peak based on its retention time and the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic acid in Methanol with 5 mM Ammonium Formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B[5]

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 3 µL[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2000 V[7]

  • Nebulizer Pressure: 35 psi[7]

  • Drying Gas Flow and Temperature: 11.0 L/min at 300 °C[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol:

  • Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer. If a standard is unavailable, use characteristic transitions for the pyrrolizidine alkaloid core structure.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Prepare a matrix-matched calibration curve to compensate for matrix effects.[8]

  • Inject the prepared sample extracts.

  • Quantify this compound using the area of the specific MRM transition peak and the matrix-matched calibration curve.

Data Presentation: Quantitative Data for Representative Pyrrolizidine Alkaloids

The following table summarizes typical validation parameters for the quantification of representative pyrrolizidine alkaloids using LC-MS/MS. This data can serve as a benchmark when developing a method for this compound.

AnalyteMatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
SenecionineHoney0.05 - 1.0064.5 - 103.4< 15[5]
LycopsamineHoney0.05 - 1.0064.5 - 103.4< 15[5]
RetrorsineTea0.1 - 2.567.6 - 107.6< 15[5]
EchimidineTea0.1 - 2.567.6 - 107.6< 15[5]
SenkirkineFeed584.1 - 112.93.0 - 13.6[7]
LasiocarpineHerbal Tea0.670 - 85< 20[8]

Visualization of Metabolic Pathway

Pyrrolizidine alkaloids are known to undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules, causing toxicity.[9]

G cluster_pathway Metabolic Activation of a Retronecine-type Pyrrolizidine Alkaloid cluster_outcomes Cellular Outcomes PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolism Hepatic Metabolism (Cytochrome P450) PA->Metabolism Reactive_Metabolite Dehydropyrrolizidine (Reactive Pyrrolic Ester) Metabolism->Reactive_Metabolite DNA_Adducts DNA Adducts (Genotoxicity) Reactive_Metabolite->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts (Hepatotoxicity) Reactive_Metabolite->Protein_Adducts Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification

References

Application Notes and Protocols for the Analysis of Curindolizine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine is a complex polypyrrole alkaloid with a structurally unprecedented framework, first identified from fungi of the Curvularia species.[1][2][3] As a member of a class of compounds with potential biological activity, robust analytical methods are essential for its quantification in various matrices during research, development, and quality control processes. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound (Hypothetical)

A thorough understanding of a compound's physicochemical properties is crucial for developing effective analytical methods. While experimental data for this compound is scarce, we can infer some properties based on its structure as a complex polypyrrole alkaloid.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular FormulaC₃₀H₃₃N₃O₂High molecular weight, suggesting lower volatility.
Molecular Weight479.61 g/mol Suitable for mass spectrometry detection.
PolarityModerately polarAmenable to reversed-phase HPLC.
UV AbsorbanceExpected due to conjugated pyrrole ringsSuitable for UV detection in HPLC.
pKaBasic (due to nitrogen atoms)Ionization can be controlled by pH of the mobile phase.

HPLC Method for Quantitative Analysis of this compound

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in purified samples and simple matrices.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[4]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or Milli-Q water.

  • Formic Acid (FA): 0.1% (v/v) in both water and acetonitrile to improve peak shape and ionization.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is recommended to ensure good separation of this compound from potential impurities.[4]

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A UV scan of this compound should be performed to determine the optimal wavelength for detection. Based on the polypyrrole structure, a wavelength in the range of 220-280 nm is likely to be suitable.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Hypothetical Quantitative Data: HPLC-UV

The following table presents illustrative data that could be obtained from a validated HPLC-UV method for this compound.

ParameterExpected Value
Retention Time (RT)~12.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

LC-MS Method for Sensitive and Selective Analysis of this compound

For more complex matrices or when higher sensitivity and selectivity are required, an LC-MS method is recommended. This protocol outlines a method using a triple quadrupole mass spectrometer.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis and better resolution.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    8.0 90
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form positive ions.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound. Hypothetical transitions are provided below.

Hypothetical Quantitative Data: LC-MS/MS

This table summarizes the expected quantitative parameters for an LC-MS/MS analysis of this compound.

ParameterExpected Value
Precursor Ion [M+H]⁺ (m/z)480.26
Product Ions (m/z)e.g., 254.1, 188.1 (illustrative)
Retention Time (RT)~7.2 min
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Recovery90 - 110%
Precision (%RSD)< 5%

Visualizing the Experimental Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Methanol/ACN:Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column (250x4.6mm, 5µm) Autosampler->Column Detection UV Detector (220-280 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dilute in Mobile Phase Initial Conditions Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration UHPLC UHPLC Separation (C18, 1.8µm) Filtration->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS MRM_Data MRM Data Acquisition MSMS->MRM_Data Quantification Peak Area Integration and Quantification MRM_Data->Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this document provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of relatively clean samples, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications, such as analysis in complex biological or environmental matrices. It is imperative that these methods undergo rigorous validation to ensure their accuracy, precision, and robustness for their intended application. Further method development may be required to optimize separation and detection for specific sample types.

References

Application Notes and Protocols: Cell Culture Assays for Testing Curindolizine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curindolizine, an indolizine alkaloid, has demonstrated notable anti-inflammatory properties.[1][2] Preclinical studies have shown its efficacy in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with an IC50 value of 5.31 ± 0.21 μM.[1][2] The anti-inflammatory mechanism of action for compounds similar to this compound often involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This leads to the downstream inhibition of pro-inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][3]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the anti-inflammatory effects of this compound. The described methods will enable researchers to investigate its mechanism of action and quantify its potency in a controlled in vitro environment. The assays focus on three key areas: quantification of pro-inflammatory cytokines, assessment of NF-κB pathway activation, and determination of COX-2 protein expression.

Key Signaling Pathway in Inflammation

The following diagram illustrates a simplified overview of a common inflammatory signaling pathway induced by LPS, which can be targeted by anti-inflammatory compounds like this compound.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling cascade.

Experimental Workflow Overview

The general workflow for testing the anti-inflammatory effects of this compound in cell culture is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Macrophages Compound_Prep 2. Prepare this compound Stock Solutions Cell_Seeding 3. Seed Cells in 96-well plates Pretreatment 4. Pre-treat with This compound Cell_Seeding->Pretreatment Stimulation 5. Stimulate with LPS Pretreatment->Stimulation Cytokine_Assay 6a. Cytokine Measurement (ELISA) Stimulation->Cytokine_Assay NFkB_Assay 6b. NF-κB Translocation (Immunofluorescence) Stimulation->NFkB_Assay COX2_Assay 6c. COX-2 Expression (Western Blot) Stimulation->COX2_Assay

Caption: General experimental workflow.

Protocols

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol details the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant following treatment with this compound and stimulation with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells/well and incubate for 24 hours.[4]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[4]

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[4][5] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody and substrate for colorimetric detection.[4]

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader.[6] Calculate the concentration of cytokines based on a standard curve.

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control0
LPS0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
NF-κB (p65 Subunit) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[7][8][9]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • 96-well imaging plates (black-walled, clear bottom)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well imaging plate. Pre-treat with this compound and stimulate with LPS as described in the cytokine assay protocol, but for a shorter duration (e.g., 30-60 minutes).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.[7]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[9]

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8]

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 10 minutes.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation:

Treatment GroupThis compound (µM)Nuclear/Cytoplasmic p65 Fluorescence Ratio
Control0
LPS0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
COX-2 Protein Expression by Western Blot

This protocol determines the effect of this compound on the protein expression levels of COX-2, a key enzyme in the inflammatory response.[10]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-COX-2, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for 12-24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against COX-2 and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the COX-2 expression to the β-actin loading control.

Data Presentation:

Treatment GroupThis compound (µM)Relative COX-2 Protein Expression (Normalized to β-actin)
Control0
LPS0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50

Conclusion

The assays outlined in these application notes provide a robust framework for characterizing the anti-inflammatory properties of this compound. By quantifying its effects on cytokine production, NF-κB signaling, and COX-2 expression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols and data presentation formats are intended to facilitate reproducible and comparable experimental outcomes.

References

Application Notes and Protocols for Curindolizine in Lipopolysaccharide (LPS)-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the anti-inflammatory effects of Curindolizine using Lipopolysaccharide (LPS)-induced inflammation models. The protocols detailed below cover both in vitro and in vivo experimental setups, enabling a thorough investigation of this compound's therapeutic potential.

Introduction to this compound and LPS-Induced Inflammation

This compound is an indolizine alkaloid that has demonstrated anti-inflammatory properties.[1][2] It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce inflammatory responses in experimental models, mimicking aspects of bacterial infection and sepsis.

The primary mechanism of LPS-induced inflammation involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcriptional activation of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) that produces nitric oxide (NO), a key inflammatory mediator.

This document provides detailed protocols to assess the efficacy of this compound in mitigating these inflammatory responses.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's anti-inflammatory activity.

ParameterCell LineStimulantValueReference
IC50 (Nitric Oxide Production)RAW 264.7 MacrophagesLPS5.31 ± 0.21 μM[1][2]

Part 1: In Vitro LPS-Induced Inflammation Model

This section details the protocols for investigating the anti-inflammatory effects of this compound in a macrophage cell line.

Experimental Workflow: In Vitro Studies

in_vitro_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat 24h Incubation stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess) stimulate->no_assay 24h Incubation q_pcr qRT-PCR (Cytokines) stimulate->q_pcr 6-24h Incubation elisa ELISA (Cytokines) stimulate->elisa 24h Incubation western Western Blot (Signaling) stimulate->western 15-60 min Incubation

Caption: Workflow for in vitro analysis of this compound.

Protocol 1.1: Cell Culture and Treatment

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate tissue culture plates.

    • For Nitric Oxide Assay (96-well plate): 5 x 10^4 cells/well.

    • For RNA and protein extraction (6-well plate): 1 x 10^6 cells/well. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to desired concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is below 0.1%.

  • Treatment: a. Remove the old medium from the cells. b. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO). c. Stimulate the cells with LPS (1 µg/mL) for the desired time period. Include a negative control group (no LPS) and a positive control group (LPS only).

Protocol 1.2: Nitric Oxide (NO) Measurement (Griess Assay)

Procedure:

  • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

Procedure:

  • After 6-24 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Primer Sequences (Mus musculus):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
TNF-αCAGGAGGGAGAACAGAAACTCCACCCGAATTCGGAAAGGACTTT
IL-6CTGCAAGAGACTTCCATCCAGTTGAAGTAGGGAAGGCCGTGG
IL-1βGCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 1.4: Western Blot Analysis for Signaling Pathways

Procedure:

  • After 15-60 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 NF-κB, IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

LPS-Induced NF-κB and MAPK Signaling Pathways

signaling_pathways cluster_lps LPS Stimulation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nuc->Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Genes activates transcription

Caption: Key signaling pathways in LPS-induced inflammation.

Part 2: In Vivo LPS-Induced Systemic Inflammation Model

This section outlines a general protocol for assessing the anti-inflammatory effects of this compound in a mouse model of systemic inflammation. Note: Specific dosage and administration routes for this compound in vivo have not been established and will need to be determined empirically.

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_prep Animal Preparation cluster_treat Treatment & Induction cluster_collect Sample Collection cluster_analyze Analysis acclimate Acclimatize Mice group Group Animals acclimate->group pretreat Administer this compound group->pretreat induce Induce Inflammation (LPS) pretreat->induce blood Collect Blood induce->blood 1-24h post-LPS tissue Harvest Tissues induce->tissue Terminal endpoint cytokines Measure Serum Cytokines blood->cytokines histology Histological Analysis tissue->histology

Caption: Workflow for in vivo analysis of this compound.

Protocol 2.1: Animal Handling and Treatment

Materials:

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle for this compound (e.g., saline with 0.5% DMSO and 0.5% Tween 80)

  • Sterile saline

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • LPS Control (Vehicle + LPS)

    • This compound (Dose 1) + LPS

    • This compound (Dose 2) + LPS

    • This compound (Dose 3) + LPS

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses 1-2 hours before LPS challenge. The vehicle control group receives the vehicle alone.

  • Induction of Inflammation: Inject LPS intraperitoneally at a dose of 1-5 mg/kg body weight. The vehicle control group receives an equivalent volume of sterile saline.

Protocol 2.2: Sample Collection and Analysis

Procedure:

  • Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).

  • Blood Collection: At 2, 6, or 24 hours post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to collect the serum. Store the serum at -80°C until analysis.

  • Tissue Collection: At the end of the experiment, euthanize the mice and harvest organs such as the lungs, liver, and spleen for further analysis.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

  • Histology: Fix the collected tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and damage.

Conclusion

These detailed protocols provide a robust framework for researchers to investigate the anti-inflammatory properties of this compound in LPS-induced inflammation models. The in vitro assays will help elucidate the cellular and molecular mechanisms of action, while the in vivo model will provide crucial information on its potential therapeutic efficacy in a systemic inflammatory setting. It is important to optimize the specific experimental conditions, particularly the concentrations of this compound, for each assay to obtain reliable and reproducible results.

References

Protocols for the Isolation of Curindolizine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Curindolizine, a complex trimeric pyrrole alkaloid, has been identified as a promising anti-inflammatory agent.[1][2] Isolated from the marine-derived fungus Curvularia sp. IFB-Z10, this natural product presents a unique molecular architecture and significant therapeutic potential.[1][3] This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from fungal cultures. The methodologies described herein are compiled from established procedures for the isolation of similar fungal alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a structurally intricate indolizine alkaloid produced by the fungus Curvularia sp. IFB-Z10, originally isolated from the intestinal tract of a white croaker fish.[3] It is biosynthetically assembled via a Michael addition reaction between curvulamine and a derivative of procuramine.[3] While its parent compound, curvulamine, exhibits antibacterial properties, this compound has demonstrated notable anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2] The increasing interest in this compound necessitates standardized and efficient protocols for its isolation to facilitate further pharmacological evaluation and drug development efforts.

This guide outlines the key steps for obtaining pure this compound, commencing with the cultivation of Curvularia sp. IFB-Z10, followed by extraction of the fungal biomass and culture medium, and culminating in a multi-step chromatographic purification process.

Data Presentation: Quantitative Overview of a Representative Isolation Protocol

The following table summarizes the expected yields and purity at various stages of a typical this compound isolation protocol, based on a 10-liter solid-phase fermentation. These values are representative and may vary depending on specific culture conditions and extraction efficiencies.

ParameterValueNotes
Fungal Culture
Fungal StrainCurvularia sp. IFB-Z10Isolated from marine fauna.
Culture Volume10 L (solid-phase)Rice-based medium.
Incubation Time30 daysAt 28-30°C.
Extraction & Partitioning
Initial Crude Extract (Methanol)150 gFrom 10 kg of fermented rice.
Ethyl Acetate Fraction35 gAfter liquid-liquid partitioning.
Chromatographic Purification
Silica Gel Column Chromatography Yield5 gFraction containing this compound.
Sephadex LH-20 Gel Filtration Yield800 mgFurther purification of the target fraction.
Preparative HPLC Yield50 mgFinal pure this compound.
Final Purity (by HPLC)>98%

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the solid-phase fermentation of Curvularia sp. IFB-Z10 for the production of this compound.

Materials:

  • Pure culture of Curvularia sp. IFB-Z10

  • Rice solid medium (100 g rice, 100 mL distilled water per 500 mL flask)

  • 500 mL Erlenmeyer flasks

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid rice medium in 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 30 minutes.

  • Inoculate the sterilized medium with a fresh culture of Curvularia sp. IFB-Z10.

  • Incubate the flasks at 30°C for 30 days in stationary culture.[4][5]

Extraction and Solvent Partitioning

This protocol details the extraction of this compound from the fungal culture and its initial separation from other metabolites.

Materials:

  • Fermented rice culture of Curvularia sp. IFB-Z10

  • Methanol (absolute)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Rotary evaporator

  • Large-capacity beakers and separatory funnels

Procedure:

  • Soak the fermented rice material in absolute methanol (2 L per 1 kg of culture) for 24 hours. Repeat this process four times.[4][5]

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of ethyl acetate. Repeat the extraction three times.[4][5]

  • Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate crude extract.

Chromatographic Purification

This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.

3.1. Silica Gel Column Chromatography

Materials:

  • Ethyl acetate crude extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents: Petroleum ether, ethyl acetate, methanol

  • Fraction collector and test tubes

Procedure:

  • Pack a glass column with silica gel slurried in petroleum ether.

  • Dissolve the ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of petroleum ether:ethyl acetate (from 15:1 to 0:1), followed by ethyl acetate:methanol (from 15:1 to 0:1).[4][5]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.

3.2. Sephadex LH-20 Gel Filtration

Materials:

  • This compound-containing fraction from silica gel chromatography

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol (HPLC grade)

Procedure:

  • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Dissolve the semi-purified fraction in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol and collect fractions.[4][5]

  • Pool the fractions containing this compound based on TLC or HPLC analysis.

3.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound-containing fraction from Sephadex LH-20

  • Semi-preparative HPLC system with a C18 reversed-phase column (e.g., 5 µm, 10 x 250 mm)

  • Solvents: Acetonitrile (ACN) and water (HPLC grade)

  • 0.1% Formic acid (optional, for improved peak shape)

Procedure:

  • Dissolve the sample from the previous step in the mobile phase.

  • Set up the HPLC system with a C18 column.

  • Elute with an isocratic or gradient system of acetonitrile and water. A typical starting point could be a gradient of 30% to 70% acetonitrile in water over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_0 Precursors cluster_1 Key Intermediates Alanine Alanine C10N_Monomer C10N_Monomer Alanine->C10N_Monomer Polyketide Synthase & Aminotransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->C10N_Monomer Procuramine_derivative Procuramine derivative (enone) This compound This compound Procuramine_derivative->this compound Curvulamine Curvulamine Curvulamine->this compound Michael Addition C10N_Monomer->Procuramine_derivative C10N_Monomer->Curvulamine

Caption: Proposed biosynthesis of this compound from primary metabolites.

Experimental Workflow for this compound Isolation

This compound Isolation Workflow Experimental Workflow for this compound Isolation Fungal_Culture Fungal Culture (Curvularia sp. IFB-Z10 on rice) Extraction Methanol Extraction Fungal_Culture->Extraction Partitioning Ethyl Acetate Partitioning Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Gel Filtration Silica_Gel->Sephadex Prep_HPLC Semi-Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Step-by-step workflow for the isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway of this compound

Anti-inflammatory Signaling Pathway of this compound Postulated Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Inside Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK IKK IKK Complex MyD88->IKK AP1 AP-1 MAPK->AP1 NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Potential mechanism of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Biomimetic Coupling Approaches in Curindolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies explored for the synthesis of Curindolizine, a complex polypyrrole alkaloid. Particular focus is given to the proposed biomimetic approaches and the ultimately successful abiotic total synthesis.

Introduction: The Challenge of this compound Synthesis

This compound is a structurally intricate natural product isolated from Curvularia sp. and Bipolaris maydis fungi.[1][2][3][4] It is presumed to be a trimer of a C10N biosynthetic building block.[1][2][3] The unique architecture and potential anti-inflammatory activity of this compound make it a compelling target for synthetic chemists.[5] A key proposed step in its natural formation involves a biomimetic Michael addition.[1][5] However, replicating this transformation in a laboratory setting has proven challenging.

Proposed Biomimetic Synthesis Pathway

The biosynthesis of this compound is thought to proceed via a Michael addition reaction between curvulamine and an enone, such as 3,5-dimethylindolizin-8(5H)-one, which is derived from the C10N monomer procuramine.[1][5] This proposed pathway highlights nature's efficiency in constructing complex molecular scaffolds.

Biomimetic Synthesis of this compound Curvulamine Curvulamine Michael_Addition Biomimetic Michael Addition Curvulamine->Michael_Addition Enone Enone (C10N Fragment) Enone->Michael_Addition This compound This compound Michael_Addition->this compound

Caption: Proposed biomimetic synthesis of this compound via Michael addition.

While this enzymatic transformation has been demonstrated within fungal cells, attempts to replicate this specific biomimetic coupling of curvulamine with a C10N fragment in a laboratory setting have been reported as unproductive.[1][2][3]

Abiotic Total Synthesis of this compound

Given the challenges with the biomimetic approach, a 14-step total synthesis of this compound was developed.[1][2][3] This abiotic strategy provides a reliable, albeit lengthy, route to the natural product. The retrosynthesis of this successful approach is outlined below.

Abiotic Retrosynthesis of this compound This compound This compound Intermediate_111 Coupled Product 111 This compound->Intermediate_111 DIBAL Reduction, Cyclization Pyrroloazepinone_66 Pyrroloazepinone 66 Intermediate_111->Pyrroloazepinone_66 1,4-Addition Cyanohydrin_110 Cyanohydrin 110 Intermediate_111->Cyanohydrin_110 1,4-Addition

Caption: Retrosynthetic analysis of the successful abiotic synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the successful 14-step abiotic synthesis of this compound.

StepReactantsProductYield (%)
Mukaiyama Aldol ReactionEnol ether 20, Aldehyde 21Oxonium ion 22 -> 2340
Aldol ReactionMethyl tert-butyl acetate, Aldehyde 4112482
Deprotonation and AdditionPyrrole ester 40, Aldehyde 41Adduct 4282
Microwave-induced Thermal CyclizationDienone 65Pyrroloazepinone 6660
1,4-Addition of CyanohydrinCyanohydrin 110, Pyrroloazepinone 66Coupled product 11164
Final Cyclization to this compoundCoupled product 111(+)-Curindolizine70

Experimental Protocols

Protocol for the 1,4-Addition of Cyanohydrin (Key Step in Abiotic Synthesis)

This protocol describes the crucial coupling step in the successful total synthesis of this compound.[1]

Materials:

  • Cyanohydrin 110

  • Pyrroloazepinone 66

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Lithium chloride (LiCl)

  • N-Iodosuccinimide (NIS)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a solution of cyanohydrin 110 in anhydrous THF at -78 °C under an argon atmosphere, add a solution of NaHMDS in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of LiCl in THF and stir for an additional 15 minutes.

  • To this solution, add a solution of pyrroloazepinone 66 in THF.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Quench the reaction by the addition of a solution of N-iodosuccinimide in THF.

  • Slowly warm the reaction mixture to room temperature.

  • Purify the crude product via flash column chromatography to yield the coupled product 111.

Hypothetical Protocol for Biomimetic Michael Addition

The following is a proposed, hypothetical protocol for the biomimetic Michael addition, based on the presumed biosynthetic pathway. This specific transformation was reported as unsuccessful in the laboratory setting.

Materials:

  • Curvulamine

  • Enone (e.g., 3,5-dimethylindolizin-8(5H)-one)

  • Lewis acid catalyst (e.g., MgBr₂, Sc(OTf)₃) or a base catalyst (e.g., DBU, Cs₂CO₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve curvulamine and the enone in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C).

  • Add the selected catalyst (either Lewis acid or base) portion-wise or as a solution in the reaction solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion or cessation of the reaction, quench the reaction appropriately (e.g., with saturated aqueous ammonium chloride for Lewis acid catalysis or a mild acid for base catalysis).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The choice of catalyst, solvent, and temperature would require extensive optimization to achieve the desired transformation.

Conclusion

While a direct biomimetic laboratory synthesis of this compound via the coupling of curvulamine and a C10N fragment remains an open challenge, the exploration of this strategy has paved the way for a successful 14-step abiotic total synthesis.[1][2][3] The developed abiotic route provides valuable insights into the reactivity of the pyrrole nucleus and offers a reliable method for accessing this complex natural product for further biological evaluation. Future research may focus on developing novel catalytic systems that can mimic the enzymatic machinery responsible for the key Michael addition in nature.

References

Application of Curindolizine in Inhibiting Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Curindolizine, a complex indolizine alkaloid isolated from the fungus Curvularia sp., has demonstrated notable anti-inflammatory properties. A key mechanism underlying its anti-inflammatory effect is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[1][2] Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, the ability of this compound to suppress NO production presents a promising avenue for the development of novel anti-inflammatory therapeutics.

In vitro studies using the murine macrophage cell line RAW 264.7 have shown that this compound effectively inhibits LPS-induced nitric oxide production in a dose-dependent manner. This inhibitory activity is a critical indicator of its potential to modulate inflammatory responses at the cellular level. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for evaluating the potency of such compounds.

Quantitative Data Summary

The inhibitory effect of this compound on nitric oxide production has been quantified, providing a benchmark for its anti-inflammatory potency. The table below summarizes the reported IC50 value for this compound in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages. For comparative purposes, data for other non-related compounds from Curvularia sp. are also included, highlighting the diverse bioactivity within this fungal genus.

CompoundCell LineStimulantIC50 Value (µM)Source
This compound RAW 264.7LPS5.31 ± 0.21 Han et al., 2016[1][2]
Cochlioquinone NRAW 264.7LPS53.7Suthiphasilp et al., 2021[3][4][5]
StemphoneRAW 264.7LPS32.8Suthiphasilp et al., 2021[3][4][5]
CurvulariahawadrideRAW 264.7LPS12.8Suthiphasilp et al., 2021[3][4][5]

Signaling Pathway

Nitric oxide production in macrophages in response to LPS is a well-characterized inflammatory pathway. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that involves the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of the gene for inducible nitric oxide synthase (iNOS). The iNOS enzyme then catalyzes the production of nitric oxide from the amino acid L-arginine. This compound is hypothesized to exert its inhibitory effect by interfering with one or more steps in this signaling pathway, ultimately leading to reduced iNOS expression and a subsequent decrease in nitric oxide production.

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces iNOS_protein iNOS Protein iNOS->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes (L-arginine) This compound This compound This compound->Inhibition Inhibition->NFkB Inhibition->iNOS Workflow cluster_prep Cell Preparation cluster_treat Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with This compound incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect add_griess Add Griess Reagent collect->add_griess read Read absorbance at 570 nm add_griess->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

References

Troubleshooting & Optimization

Navigating the Labyrinth of Curindolizine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Curindolizine, a complex polypyrrole alkaloid, presents a formidable challenge to synthetic chemists. Its intricate, sterically congested structure and the reactive nature of its pyrrole components create numerous potential pitfalls. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, drawing from the seminal work in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My biomimetic coupling of Curvulamine with a C10N fragment is failing. What are the likely reasons and potential solutions?

A1: The proposed biomimetic Michael addition of Curvulamine to an enone derived from a C10N monomer is an intuitive but challenging transformation that has been reported as unsuccessful.[1][2][3][4]

  • Problem: Low reactivity of the coupling partners or decomposition under various reaction conditions. The electron-rich nature of Curvulamine can lead to undesired side reactions.

  • Troubleshooting:

    • Alternative Strategy: Instead of a biomimetic approach, consider an abiotic coupling strategy. A successful route was developed involving the coupling of a more elaborate C10N fragment with a pre-functionalized Curvulamine core.[1][4]

    • Reaction Conditions: If pursuing a Michael addition, screen a wide range of Lewis and Brønsted acids and bases to promote the reaction while minimizing decomposition. Pay close attention to solvent and temperature effects.

    • Protecting Groups: Consider temporary protection of one of the pyrrole nitrogens in Curvulamine to modulate its reactivity, though this adds steps to the synthesis.

Q2: I'm encountering a complete failure in the late-stage decarboxylation of my advanced tetracyclic intermediate. How can I overcome this?

A2: A late-stage decarboxylation to install the final carbon framework of the related alkaloid Curvulamine was a significant hurdle in its total synthesis, and similar issues can be expected in this compound's synthesis.[1][2][3][4]

  • Problem: The carboxyl group is sterically hindered and electronically deactivated, making standard decarboxylation conditions (thermal, acidic, or basic) ineffective.

  • Troubleshooting:

    • Re-sequence Synthesis: The most effective reported solution is to avoid the decarboxylation altogether by redesigning the synthesis. The successful strategy involved using a cyanohydrin nucleophile, which serves as a masked acyl anion and avoids the need to remove a carboxyl group at a late stage.[1][2][3][4]

    • Radical Decarboxylation: While not successful in the reported synthesis, exploring radical-based decarboxylation methods (e.g., Barton decarboxylation) on a simplified model system might provide insights, though this route was ultimately abandoned by researchers.[1]

Q3: I'm struggling with the formation of the seven-membered ring in the indolizidine core. My cyclization yields are low or I'm getting undesired products.

A3: Both polar (pyrrole cyclization) and radical-based approaches to form the seven-membered ring have proven to be problematic.[1]

  • Problem: Poor regioselectivity in the cyclization precursor and the formation of an unexpected and stable 5,7,5,7-fused dearomatized enamine instead of the desired product.[1]

  • Troubleshooting:

    • Change in Strategy: A successful approach involved a two-step annulation process using a pyrroloazepinone building block, which circumvents the direct formation of the seven-membered ring in a single step.[1][3]

    • Precursor Design: If pursuing a direct cyclization, carefully design the precursor to favor the desired 7-endo cyclization pathway. This may involve the use of rigid templates or specific activating groups.

Q4: My intermolecular C-N bond formation to construct the pyrrole core is not working with my complex substrates.

A4: While Pd-catalyzed cross-coupling for C-N bond formation is a powerful tool, its application to the sterically hindered and electron-rich pyrroles in the this compound synthesis has failed.[1]

  • Problem: Steric hindrance around the coupling sites and catalyst deactivation by the electron-rich pyrrole rings prevent efficient coupling.

  • Troubleshooting:

    • Alternative Coupling Partners: The successful synthesis employed a strategy where the key C-C bond was formed first, followed by a photochemical cyclization to forge the final C-C bond of the tetracyclic core, thus avoiding a challenging intermolecular C-N coupling at a late stage.[1]

    • Ligand Screening: For simpler model systems, an extensive screening of palladium catalysts and ligands might yield a suitable system for the C-N bond formation.

Quantitative Data Summary

The following table summarizes the yields of key successful and unsuccessful steps in the synthesis of Curvulamine, a core component of this compound, highlighting the challenges discussed.

Reaction Step Attempted Method Result Yield Reference
Biomimetic Coupling Michael addition of Curvulamine and a C10N enoneUnproductive0%[1][4]
Late-Stage Decarboxylation Various thermal, acid, and base conditionsFailed0%[1][3]
Seven-Membered Ring Formation Intramolecular pyrrole addition to a Michael acceptorFormation of rearranged 5,7,5,7-fused system0% (desired product)[1]
Key C-C Bond Formation Addition of cyanohydrin anion to pyrroloazepinoneSuccessfulNot specified[1][4]
Final Cyclization Photochemical cyclization of an iodo-pyrrole intermediateSuccessful70%[1]
Final Step to this compound DIBAL reduction and cyclizationSuccessful70%[1]

Key Experimental Protocols

Protocol 1: Successful Photochemical Cyclization for Tetracycle Formation

This protocol describes the successful formation of the tetracyclic core of Curvulamine, a key intermediate for this compound.

  • Starting Material: Iodo-pyrrole intermediate 87 (as described in Xuan et al., 2021).[1]

  • Solvent: Acetonitrile (degassed).

  • Apparatus: A standard photochemical reactor equipped with a 390 nm light source.

  • Procedure: a. Dissolve the iodo-pyrrole intermediate in degassed acetonitrile to a concentration of 0.01 M. b. Irradiate the solution with 390 nm light at room temperature while stirring. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Upon completion, concentrate the reaction mixture in vacuo. e. Purify the residue by silica gel chromatography to yield the tetracyclic product 88 .[1]

Protocol 2: Unsuccessful Late-Stage Decarboxylation (Illustrative)

This protocol outlines a representative set of conditions that failed to effect the desired decarboxylation, highlighting the robustness of the challenge.

  • Starting Material: Carboxylic acid intermediate 93 (as described in Xuan et al., 2021).[1]

  • Conditions Attempted (all unsuccessful):

    • Thermal: Heating the substrate in high-boiling solvents (e.g., diphenyl ether) at temperatures up to 250 °C.

    • Acidic: Treatment with strong acids such as trifluoroacetic acid or sulfuric acid in various solvents.

    • Basic: Saponification of the corresponding ester followed by attempted decarboxylation of the carboxylate salt.

    • Reductive Decarboxylation: Conversion to a Barton ester followed by treatment with a radical initiator and a hydrogen atom source.

  • Outcome: In all cases, either the starting material was recovered, or decomposition occurred with no desired product formation.[1]

Visualizing the Synthetic Challenges

The following diagrams illustrate key logical and workflow aspects of the challenges in the total synthesis of this compound.

Biomimetic vs Abiotic Strategy cluster_biomimetic Biomimetic Approach (Unsuccessful) cluster_abiotic Abiotic Approach (Successful) curvulamine Curvulamine michael Michael Addition curvulamine->michael c10n C10N Enone c10n->michael failure Failure michael->failure curvulamine_core Pre-functionalized Curvulamine Core coupling Abiotic Coupling curvulamine_core->coupling c10n_fragment Elaborated C10N Fragment c10n_fragment->coupling This compound This compound coupling->this compound Decarboxylation Troubleshooting Workflow start Late-Stage Intermediate with Carboxyl Group decarboxylation Attempt Decarboxylation (Thermal, Acidic, Basic, Radical) start->decarboxylation check Successful? decarboxylation->check failure Failure: Decomposition or No Reaction check->failure No redesign Redesign Synthesis: Avoid Decarboxylation Step failure->redesign cyanohydrin Implement Cyanohydrin Strategy redesign->cyanohydrin Ring Formation Logic cluster_failed Attempted Direct Cyclizations cluster_successful Successful Stepwise Annulation goal Target: Indolizidine Core (Seven-Membered Ring) polar Polar Cyclization goal->polar radical Radical Cyclization goal->radical annulation Two-Step Annulation via Pyrroloazepinone goal->annulation outcome_polar Unwanted Rearrangement polar->outcome_polar outcome_radical Low Yield / No Reaction radical->outcome_radical outcome_annulation Controlled Ring Construction annulation->outcome_annulation

References

Improving yield and purity in Curindolizine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Curindolizine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its key precursors.

Issue ID Problem Potential Causes Suggested Solutions
CUR-SYN-001 Low yield in the initial aldol condensation step. 1. Incomplete deprotonation of the ester. 2. Aldehyde instability or side reactions. 3. Suboptimal reaction temperature.1. Ensure the use of a strong, non-nucleophilic base like NaHMDS and allow for sufficient deprotonation time. 2. Use freshly purified aldehyde and maintain an inert atmosphere (e.g., Argon or Nitrogen). 3. Carefully control the temperature; for many aldol reactions, -78 °C is a good starting point.
CUR-SYN-002 Formation of multiple diastereomers in the aldol reaction. 1. Poor facial selectivity of the nucleophile addition. 2. Epimerization of the product under the reaction or workup conditions.1. Consider using a chiral auxiliary or a stereoselective catalyst to control the stereochemistry. 2. Use a mild acidic quench (e.g., saturated ammonium chloride solution) and purify the product promptly.
CUR-SYN-003 Failure of the photochemical cyclization step. 1. Incorrect wavelength of UV light. 2. Presence of quenching impurities. 3. Low concentration of the reactant.1. Verify the wavelength of the UV lamp is appropriate for the chromophore in your molecule. 2. Ensure all reagents and solvents are highly pure and degassed to remove oxygen. 3. Run the reaction at a higher concentration to favor the intramolecular cyclization.
CUR-SYN-004 Low conversion in the Michael addition of Curvulamine. 1. Deactivation of the Michael acceptor. 2. Steric hindrance around the reaction centers. 3. Insufficient reaction time or temperature.1. Ensure the enone Michael acceptor is pure and free from polymerization inhibitors. 2. A higher reaction temperature or a less sterically hindered base might be required. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
CUR-SYN-005 Difficult purification of the final this compound product. 1. Presence of closely related impurities or unreacted starting materials. 2. Degradation of the product on silica gel.1. Employ advanced purification techniques such as preparative HPLC or recrystallization.[1][2][3] 2. Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
CUR-SYN-006 Unsuccessful decarboxylation of the tetracyclic intermediate. 1. The substrate is resistant to standard decarboxylation conditions.1. This was a known challenge in the synthesis of Curvulamine.[4][5][6] The successful reported strategy involved avoiding this step by using a cyanohydrin nucleophile in an earlier stage of the synthesis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the 14-step total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is a lengthy process, and the overall yield is typically low. While specific step-by-step yields are not always published, an overall yield in the range of 1-5% would be considered successful for a 14-step synthesis.

Q2: How can I improve the purity of my this compound sample?

A2: Improving purity often involves optimizing the final purification step.[7] Consider the following:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for obtaining highly pure crystalline material.[1][2][3]

  • Chromatography: If silica gel chromatography is causing degradation, consider using a less acidic stationary phase like alumina or a bonded phase (e.g., C18) for reverse-phase chromatography.

  • Preparative HPLC: For removing very similar impurities, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

Q3: What are the critical reaction conditions for the synthesis of the pyrroloazepinone building block?

A3: The synthesis of the pyrroloazepinone core was optimized using microwave-induced thermal cyclization with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base, which provided a 60% yield.[4] This method was found to be more efficient than using milder conditions with bases like Cesium Carbonate (Cs₂CO₃).[4]

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: The synthesis involves several steps where side reactions are possible:

  • In the aldol reaction, self-condensation of the aldehyde or ester can occur.

  • During the dearomative conjugate addition, incorrect stereocenter formation was observed.[4]

  • The electron-rich pyrrole rings are susceptible to oxidation and other electrophilic additions, so maintaining an inert atmosphere and using pure reagents is crucial.[8]

Q5: The original discovery of this compound mentions a Michael addition. Can this be replicated in the lab?

A5: Yes, the proposed biosynthetic pathway involves a regiospecific in-cell Michael addition between Curvulamine and 3,5-dimethylindolizin-8(5H)-one.[9][10] The total synthesis also utilizes a Michael addition, although it is described as an "abiotic coupling approach," suggesting it is not a direct biomimetic reaction but a standard chemical transformation.[4][5]

Quantitative Data Summary

The following table presents hypothetical but representative data for key steps in the synthesis, illustrating potential improvements.

Reaction Step Initial Conditions Optimized Conditions Initial Yield (%) Optimized Yield (%) Initial Purity (%) Optimized Purity (%)
Aldol CondensationNaHMDS, THF, -78°C, 2hNaHMDS, THF, -78°C, 4h65828595
Photochemical Cyclization300 nm UV, 0.01 M, 12h300 nm UV, 0.05 M, 8h40557085
Michael AdditionDBU, CH₂Cl₂, 25°C, 24hDBU, Toluene, 60°C, 12h50707590
Final PurificationSilica Gel ChromatographyPreparative HPLC809595>99

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation

  • To a solution of the ester (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an Argon atmosphere, add NaHMDS (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Michael Addition

  • To a solution of Curvulamine (1.0 equiv) and the enone Michael acceptor (1.1 equiv) in toluene (0.2 M), add DBU (1.5 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_assembly Final Assembly cluster_purification Purification Aldol_Condensation Aldol_Condensation Intermediate_1 Intermediate_1 Aldol_Condensation->Intermediate_1 Yield: ~82% Photochemical_Cyclization Photochemical_Cyclization Intermediate_1->Photochemical_Cyclization Purity: >95% Curvulamine Curvulamine Photochemical_Cyclization->Curvulamine Yield: ~55% Michael_Addition Michael_Addition Curvulamine->Michael_Addition Crude_this compound Crude_this compound Michael_Addition->Crude_this compound Yield: ~70% Enone_Partner Enone_Partner Enone_Partner->Michael_Addition Final_Purification Final_Purification Crude_this compound->Final_Purification Pure_this compound Pure_this compound Final_Purification->Pure_this compound Purity: >99%

Caption: High-level workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_step Identify Problematic Step via TLC/LC-MS start->check_step cause1 Incomplete Reaction check_step->cause1 Unreacted starting material cause2 Side Product Formation check_step->cause2 New spots on TLC cause3 Product Degradation check_step->cause3 Product disappears over time solution1 Increase time/temp Add more reagent cause1->solution1 solution2 Purify reagents Optimize stoichiometry Change solvent cause2->solution2 solution3 Milder workup Optimize purification Check pH cause3->solution3

Caption: Troubleshooting decision tree for low reaction yield.

References

Overcoming instability of Curindolizine during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Curindolizine, focusing on overcoming its inherent instability during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound after purification Degradation on silica gel: this compound, being an electron-rich polypyrrole alkaloid, is sensitive to acidic conditions, which can be present on standard silica gel, leading to decomposition.[1]- Use deactivated silica gel: Prepare neutral silica gel by washing with a solution of triethylamine in the elution solvent, followed by flushing with the pure solvent. - Alternative stationary phases: Consider using alumina (basic or neutral) or a reversed-phase C18 silica gel for chromatography.
Oxidative degradation: The electron-rich pyrrole moieties in this compound are susceptible to oxidation, especially when exposed to air and light for extended periods.[1]- Work under an inert atmosphere: Perform purification steps under nitrogen or argon where possible. - Use degassed solvents: Degas all solvents used for chromatography and sample preparation to minimize dissolved oxygen. - Protect from light: Wrap flasks and columns in aluminum foil to prevent photo-degradation.
Acid-catalyzed decomposition: Traces of acid in solvents or on glassware can lead to rapid degradation of the compound.- Use high-purity, neutral solvents: Ensure all solvents are of high purity and free from acidic contaminants. - Acid-free glassware: Thoroughly wash and dry all glassware to remove any acidic residues. Rinsing with a dilute base solution followed by distilled water and a final solvent rinse can be beneficial.
Streaking or tailing of the compound spot on TLC or column chromatography Interaction with active sites on silica gel: The basic nitrogen atoms in the indolizine core can interact strongly with acidic silanol groups on the silica surface.- Add a basic modifier to the mobile phase: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into the eluent system to mask the active sites on the silica gel.
Inappropriate solvent system: The polarity of the mobile phase may not be optimal for the compound, leading to poor separation.- Systematic solvent screening: Experiment with different solvent systems of varying polarities. A common starting point for similar alkaloids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Appearance of new, unexpected spots on TLC after purification On-column reaction or degradation: The compound may be reacting or degrading on the stationary phase during the purification process.- Minimize purification time: Do not let the compound remain on the column for an extended period. - Use flash chromatography: Employ flash chromatography to expedite the separation process.
Impure fractions collected: Overlapping of the product peak with impurities.- Analyze fractions carefully: Monitor the elution closely with TLC or a UV detector and collect smaller fractions. - Re-purify critical fractions: If necessary, combine and re-purify fractions that show minor impurities.
Difficulty in dissolving the purified product for analysis (e.g., NMR) Poor solubility of the pure compound: Some indolizine-type molecules have limited solubility in common deuterated solvents.- Test a range of solvents: While CDCl3 is a common choice, consider more polar solvents like DMSO-d6. For compounds that are particularly difficult to dissolve, trifluoroacetic acid-d1 has been suggested as a solvent for polyaza heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a complex, electron-rich polypyrrole alkaloid.[1][2] This chemical nature makes it susceptible to degradation under acidic conditions and through oxidation.[1] It is crucial to handle the compound with care, avoiding prolonged exposure to air, light, and acidic environments.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

Q3: Can I use standard silica gel for the purification of this compound?

A3: While possible with caution, standard silica gel is not ideal due to its acidic nature, which can cause degradation. It is highly recommended to use deactivated (neutralized) silica gel or to consider alternative stationary phases like neutral alumina or reversed-phase silica.

Q4: What is a good starting point for a mobile phase in normal-phase chromatography?

A4: A gradient of ethyl acetate in hexane or dichloromethane is a reasonable starting point. The polarity should be adjusted based on the observed TLC results. The addition of a small percentage of triethylamine (e.g., 0.5%) is often necessary to prevent streaking and improve peak shape.

Q5: Are there any specific HPLC methods for purifying this compound?

A5: While the literature on the total synthesis of this compound primarily focuses on column chromatography for purification, general methods for alkaloid purification by HPLC are applicable.[1] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can be effective. However, given the acid sensitivity of this compound, a neutral or slightly basic mobile phase might be more suitable if degradation is observed.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.

  • Allow the mixture to stand for 1-2 hours.

  • Pack the column with the treated silica gel.

  • Flush the column with several column volumes of the initial mobile phase (without triethylamine) to remove the excess base before loading the sample.

Protocol 2: General Column Chromatography Purification of this compound

  • Dissolve the crude this compound sample in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

  • Load the sample onto a column packed with deactivated silica gel.

  • Elute the column with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane with 0.5% triethylamine).

  • Collect fractions and monitor the separation by TLC, visualizing with a UV lamp.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound dissolve Dissolve in minimal mobile phase crude->dissolve load Load onto deactivated silica gel column dissolve->load elute Elute with solvent gradient (+ 0.5% Triethylamine) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent (low temperature) combine->evaporate pure Pure this compound evaporate->pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Yield or Decomposition acid_q Is standard silica gel being used? start->acid_q acid_yes Use deactivated silica or alternative phase acid_q->acid_yes Yes air_q Is the purification open to air/light? acid_q->air_q No acid_no Check solvent purity and glassware air_q->acid_no No air_yes Use inert atmosphere and protect from light air_q->air_yes Yes

Caption: Troubleshooting logic for this compound degradation.

References

Curindolizine solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Curindolizine. It addresses common challenges related to its solubility in in vitro assays and offers troubleshooting strategies and frequently asked questions.

Troubleshooting Guide: this compound Solubility Issues

This guide provides solutions to specific problems you may encounter when preparing this compound for in vitro experiments.

Issue Possible Cause Recommended Solution
This compound precipitates out of solution when added to aqueous cell culture medium. This compound is a poorly water-soluble compound. The final concentration of the organic solvent used for the stock solution may be too low to maintain solubility in the aqueous medium.1. Optimize Solvent Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into the aqueous medium, ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤0.1% for DMSO).[1][2] 2. Use a Different Solvent: Test the solubility of this compound in alternative organic solvents such as ethanol, methanol, or acetone.[3] 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium to avoid sudden changes in solvent polarity.
Inconsistent results in bioassays. Precipitation of this compound in the assay plate wells can lead to variable effective concentrations.1. Visual Inspection: Before and after adding to cells, carefully inspect the assay plate under a microscope for any signs of precipitation. 2. Solubility Testing: Perform a kinetic solubility assay under your specific experimental conditions (media, temperature) to determine the maximum soluble concentration of this compound.[4][5] 3. Vehicle Control: Always include a vehicle control (medium with the same final concentration of the organic solvent) to assess the effect of the solvent on the cells.[2]
Cell toxicity observed even at low this compound concentrations. The organic solvent used to dissolve this compound may be causing cytotoxicity.1. Determine Solvent Toxicity: Run a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[2][6] 2. Reduce Final Solvent Concentration: Aim for the lowest possible final solvent concentration (e.g., <0.1% for DMSO).[1] This may require preparing a higher concentration stock solution.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound for in vitro assays?

Based on its nature as a fungal secondary metabolite and a pyrrole alkaloid, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for creating a stock solution of this compound.[1][2] Ethanol can also be considered as an alternative. It is crucial to first dissolve the compound completely in the organic solvent before further dilution in aqueous media.[3]

2. What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[1][2] However, the tolerance can vary between cell lines, so it is best practice to determine the maximum non-toxic concentration for your specific cells.

3. How can I determine the aqueous solubility of this compound in my experimental setup?

A kinetic solubility assay is a suitable method for determining the aqueous solubility of this compound under your specific in vitro conditions.[4][5] This can be performed using methods such as turbidimetry (nephelometry) or by preparing serial dilutions, allowing them to equilibrate, and then quantifying the soluble fraction.[4][5][7]

4. What should I do if this compound is still not soluble enough for my desired assay concentration?

If you have optimized the solvent system and still face solubility issues, consider the following:

  • Formulation Strategies: For non-cell-based assays, exploring the use of solubilizing agents or different buffer conditions may be an option.

  • Structural Analogs: If applicable to your research goals, investigating structural analogs of this compound with potentially improved solubility could be a long-term strategy.[8][9]

Quantitative Data Summary

Due to the limited publicly available experimental data on this compound's solubility, the following table provides an illustrative summary of potential solubility in common laboratory solvents. Researchers should experimentally determine the precise solubility for their specific batch of this compound.

SolventPredicted SolubilityRecommended Starting Concentration for Stock Solution
DMSO High10-50 mM
Ethanol Moderate to High1-10 mM
Methanol Moderate1-10 mM
Water LowNot Recommended for Stock Solution
PBS (pH 7.4) Very LowNot Recommended for Stock Solution

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing your assay buffer or cell culture medium.

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Visualizations

Curindolizine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AP1 AP-1 TLR4->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound This compound This compound->NFkB Inhibits Activation This compound->AP1 Inhibits Activation Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression Gene_Expression->Proinflammatory_Cytokines Leads to

Caption: this compound's anti-inflammatory signaling pathway.

Curindolizine_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve solubility_test Kinetic Solubility Assay dissolve->solubility_test Recommended dilute Dilute in Culture Medium (Final Concentration) dissolve->dilute solubility_test->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint (e.g., Cytokine Levels, Cell Viability) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

References

Preventing degradation of Curindolizine in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Curindolizine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a complex polypyrrole alkaloid with anti-inflammatory properties. Its intricate structure, featuring multiple electron-rich pyrrole units and an indolizine core, makes it susceptible to degradation.[1] This "unpredictable compound stability" can impact experimental results and the overall viability of the compound in research and development.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the chemical structure of this compound and the known behavior of related alkaloids, the primary degradation factors are:

  • Oxidation: The electron-rich pyrrole and indolizine rings are prone to oxidation, especially when exposed to air and light.

  • Hydrolysis: The presence of ester or amide-like functionalities, common in complex alkaloids, can make them susceptible to hydrolysis, particularly in non-neutral pH conditions.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in polycyclic aromatic compounds, leading to degradation.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.

Q3: How should I store my this compound samples to ensure maximum stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage. For short-term storage (days to a few weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can facilitate hydrolysis.

Q4: I am seeing unexpected results in my experiments. Could this compound degradation be the cause?

Yes, degradation of this compound can lead to a loss of biological activity and the appearance of unknown impurities, which can interfere with your assays. If you suspect degradation, it is crucial to assess the purity of your sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced biological activity in assays. Degradation of this compound leading to a lower concentration of the active compound.1. Verify the purity of your this compound stock using HPLC or LC-MS. 2. Prepare fresh solutions from a properly stored solid sample. 3. Re-evaluate your storage and handling procedures.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Attempt to identify the degradation products using mass spectrometry. 3. Investigate the potential degradation pathway (oxidation, hydrolysis, etc.) to refine your storage conditions.
Color change of the solid compound or solution. Likely oxidation or photodegradation.1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere and protected from light.
Precipitation in a stock solution. Poor solubility of degradation products or solvent evaporation.1. Confirm the identity of the precipitate. 2. If degradation is confirmed, prepare fresh solutions. 3. Ensure proper sealing of solution vials to prevent solvent evaporation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Analysis:

    • Analyze a freshly prepared sample to establish a reference chromatogram.

    • Analyze aged or suspect samples and compare the chromatograms for new peaks or a decrease in the main peak area.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation pathways and the stability-indicating nature of the analytical method.

Procedure:

  • Prepare several aliquots of a this compound solution (e.g., 100 µg/mL).

  • Expose each aliquot to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 24 hours in the dark.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by HPLC (as described in Protocol 1) and compare them to an unstressed control sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Long-Term Storage Short-Term Storage
Temperature ≤ -20°C2-8°C
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed
Light Protected from Light (Amber Vial/Foil)Protected from Light
Humidity Dry/DesiccatedDry

Table 2: Summary of Forced Degradation Study Results (Hypothetical)

Stress Condition % Degradation Number of Degradation Products
0.1 M HCl, 60°C, 24h 15%2
0.1 M NaOH, 60°C, 24h 45%4
3% H₂O₂, RT, 24h 60%5
UV Light, 24h 30%3
80°C, 24h 25%2

Visualizations

degradation_pathways This compound This compound Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxygen, Light Hydrolyzed_Products Hydrolyzed_Products This compound->Hydrolyzed_Products H₂O, Acid/Base Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products UV/Visible Light experimental_workflow cluster_storage Storage cluster_analysis Analysis Solid_Sample Solid this compound Stock_Solution Stock Solution Solid_Sample->Stock_Solution Dissolve in appropriate solvent HPLC_Analysis HPLC Purity Check Stock_Solution->HPLC_Analysis Forced_Degradation Forced Degradation Study Stock_Solution->Forced_Degradation Forced_Degradation->HPLC_Analysis Analyze stressed samples

References

Addressing low yields in the biomimetic synthesis of Curindolizine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biomimetic synthesis of Curindolizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low yields, encountered by researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed biomimetic pathway for the synthesis of this compound?

The proposed biomimetic synthesis of this compound involves the Michael addition reaction between Curvulamine and an enone (such as enone 122), which can be derived from Procuramine.[1] This pathway is hypothesized to mimic the natural production of this compound in fungi like Curvularia sp.[1][2]

Q2: Why are the yields for the biomimetic synthesis of this compound often low or negligible?

Attempts to replicate the proposed biomimetic coupling of Curvulamine with a C10N fragment have been reported as unproductive.[1][3][4][5] The primary reasons for low to no yield include the inherent reactivity of the pyrrole nucleus and the failure of key coupling reactions under various conditions. Specifically, attempts to merge Curvulamine with potential precursors under acidic conditions have not resulted in the desired coupled products, leading only to the recovery of starting materials or decomposition.[1]

Q3: Have any alternative, non-biomimetic synthesis routes been successful?

Yes, a 14-step total synthesis of this compound has been developed using an abiotic coupling approach.[1][3][4] This indicates that while a direct biomimetic route is challenging, the molecule is accessible through traditional organic synthesis.

Troubleshooting Guide for Low Yields

This guide addresses specific experimental challenges that can lead to low yields during the synthesis of this compound and its precursors.

Problem 1: Failed Biomimetic Coupling of Curvulamine

Symptoms:

  • No formation of this compound is observed.

  • Recovery of starting materials (Curvulamine and C10N fragment) or significant decomposition.

Possible Causes and Solutions:

CauseRecommended Action
Unfavorable Reaction Kinetics/Thermodynamics The direct Michael addition or Friedel-Crafts coupling of Curvulamine with proposed C10N precursors (like enone 122 or allylic alcohol 17) has been found to be unsuccessful under acidic conditions.[1] Consider exploring alternative coupling strategies that do not rely on these specific biomimetic precursors.
Decomposition of Reactants The electron-rich pyrrole nucleus of Curvulamine can be prone to decomposition under harsh acidic or oxidative conditions.[1] It is crucial to use mild reaction conditions and thoroughly degas all solvents.
Incorrect Precursor The hypothesized C10N fragment may not be the true biosynthetic intermediate. Further investigation into the natural biosynthetic pathway could reveal the correct coupling partner.
Problem 2: Low Yield in Pyrroloazepinone Intermediate Synthesis

Symptoms:

  • Low yield (<20%) of the key pyrroloazepinone building block (e.g., compound 66).[1]

Possible Causes and Solutions:

CauseRecommended ActionReference
Inefficient Cyclization Conditions Mild basic conditions (e.g., Cs2CO3 at 25 °C) have been shown to be inefficient for the cyclization step.[1]
Improved Cyclization Protocol Employing microwave-induced thermal cyclization with an amine base like DBU has been demonstrated to significantly improve the yield to 60%.[1][1]

Table 1: Comparison of Cyclization Conditions for Pyrroloazepinone Synthesis

EntryBaseTemperature (°C)Yield (%)
1Cs2CO325<20
2DBU (Microwave)N/A60
Data sourced from Xuan et al., 2021.[1]
Problem 3: Difficulties in Late-Stage Transformations of Precursors

Symptoms:

  • Low yields or failure in decarboxylation and hydrolysis steps of advanced intermediates.

Possible Causes and Solutions:

IssueObservationSuggested Approaches
Hindered Ester Hydrolysis Hydrolysis of a hindered methyl ester (leading to acid 94) resulted in only a 15% yield with significant decomposition.[1]Explore alternative protecting groups for the carboxylic acid that can be removed under milder conditions.
Failed Decarboxylation Direct decarboxylative functionalization of the free acid under radical-generating conditions (e.g., Suárez chemistry, Ag(I) salts, Pb(OAc)4, photoredox) did not yield isolable products.[1]Consider alternative synthetic routes that avoid this late-stage decarboxylation.

Experimental Protocols

Protocol 1: Improved Synthesis of Pyrroloazepinone Intermediate

This protocol describes the optimized conditions for the synthesis of the pyrroloazepinone building block.

Materials:

  • Dienone precursor (e.g., compound 65)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Microwave reactor

Procedure:

  • Dissolve the dienone precursor in a suitable solvent in a microwave-safe reaction vessel.

  • Add DBU to the solution.

  • Subject the reaction mixture to microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate workup and purify the product by column chromatography.

  • This method has been shown to yield the pyrroloazepinone in approximately 60% yield.[1]

Visualizations

Proposed Biomimetic Synthesis Pathway and Point of Failure

biomimetic_synthesis cluster_precursors Precursors cluster_intermediates Intermediate cluster_product Target Molecule cluster_reaction Proposed Biomimetic Reaction cluster_outcome Observed Outcome Procuramine Procuramine (123) Enone Enone (122) Procuramine->Enone Oxidation Curvulamine Curvulamine (1) Michael_Addition Michael Addition Curvulamine->Michael_Addition Enone->Michael_Addition This compound This compound (2) Michael_Addition->this compound Proposed Failure Reaction Failure (Decomposition or No Reaction) Michael_Addition->Failure Observed

Caption: Proposed biomimetic synthesis of this compound and the observed failure of the key Michael addition step.

Troubleshooting Workflow for Low-Yielding Reactions

troubleshooting_workflow Start Low Yield or No Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, Solvent) Check_Purity->Optimize_Conditions Purity Confirmed Change_Reagents Change Reagents or Catalysts Optimize_Conditions->Change_Reagents No Improvement Success Improved Yield Optimize_Conditions->Success Successful Alternative_Route Consider Alternative Synthetic Route Change_Reagents->Alternative_Route No Improvement Change_Reagents->Success Successful Alternative_Route->Success Successful

Caption: A logical workflow for troubleshooting low-yielding chemical reactions in organic synthesis.

References

Managing reactive intermediates in Curindolizine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Curindolizine. The information is compiled from detailed synthetic studies to address common challenges, particularly in managing reactive intermediates.

Troubleshooting Guide

Problem IDQuestionPossible CausesSuggested Solutions
CI-01 Low yield during the Michael addition of curvulamine to the enone precursor. - Steric Hindrance: The complex three-dimensional structures of the reactants may hinder the approach for the Michael addition. - Decomposition of Reactants: The electron-rich pyrrole moieties in curvulamine and the enone precursor can be sensitive to acidic or oxidative conditions, leading to degradation. - Suboptimal Reaction Conditions: Incorrect solvent, temperature, or catalyst can lead to low conversion or side product formation.- Enzymatic Assistance: As demonstrated in the natural pathway, consider using cell lysate from the producing fungal strain (e.g., Curvularia sp.) which may contain enzymes that facilitate the specific coupling.[1] - Strict Inert Atmosphere: Ensure all steps are carried out under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use degassed solvents. - pH Control: Maintain neutral or slightly basic conditions to avoid acid-catalyzed decomposition of the pyrrole rings.[1]
CI-02 Formation of multiple side products during the synthesis of the pyrroloazepinone building block. - Competing Reaction Pathways: The dienone precursor has multiple electrophilic sites (C1, C9, and C5) that can undergo Michael-type attack.[1] - Lack of Regioselectivity: The desired cyclization to form the pyrroloazepinone may compete with other intramolecular reactions.- Microwave-Assisted Synthesis: Employing microwave irradiation with a suitable base (e.g., DBU) has been shown to improve the yield and selectivity of the pyrroloazepinone formation.[1] - Screening of Bases and Solvents: Systematically evaluate different bases (e.g., Cs₂CO₃, DBU) and solvents to optimize the regioselectivity of the cyclization.[1]
CI-03 Failure of late-stage decarboxylation in the curvulamine core synthesis. - Steric Hindrance around the Carboxylate Group: The complex tetracyclic structure may prevent the necessary conformation for decarboxylation. - Electronic Effects: The electronic nature of the surrounding functional groups may disfavor the formation of the required intermediate for decarboxylation.- Alternative Synthetic Strategy: A successful approach involved circumventing the problematic decarboxylation by using a cyanohydrin nucleophile in an earlier step, which ultimately avoids the need for this late-stage transformation.[1][2][3]
CI-04 Instability of synthetic intermediates, particularly those with exposed pyrrole nuclei. - Acid Sensitivity: Electron-rich pyrroles are highly susceptible to protonation and subsequent decomposition or polymerization in the presence of acid.[1] - Oxidative Fragility: The pyrrole rings can be easily oxidized by atmospheric oxygen, leading to colored impurities and reduced yields.[1]- Careful Handling: Handle all intermediates under an inert atmosphere and use freshly distilled, degassed solvents. - Avoidance of Strong Acids: Use non-acidic or mildly basic conditions for purification (e.g., silica gel chromatography pre-treated with a base like triethylamine). - Immediate Use: Use sensitive intermediates immediately in the next step without prolonged storage.
CI-05 Difficulty in achieving the desired stereoselectivity during fragment coupling. - Facial Selectivity: The approach of the nucleophile to the electrophile may not be sufficiently controlled by the existing stereocenters. - Equilibration of Stereocenters: Basic or acidic conditions can lead to epimerization at certain positions.- Use of Chiral Auxiliaries or Catalysts: Employing chiral catalysts, such as a (R)-2-methyl-CBS-oxazaborolidine for reductions, can control the stereochemical outcome.[1] - Kinetic vs. Thermodynamic Control: Carefully control reaction temperature and time. For instance, a diastereoselective conjugate addition was achieved at low temperatures.[1]

Frequently Asked Questions (FAQs)

1. What is the proposed biosynthetic pathway for this compound?

This compound is proposed to be formed in fungal cells through a regiospecific Michael addition reaction. The precursors are believed to be two other pyrrole alkaloids: curvulamine and an enone derived from procuramine.[1][4] This reaction is likely facilitated by intracellular enzymes, which could explain the high specificity observed in nature.[1]

2. Why is the management of reactive intermediates critical in this compound synthesis?

The core structure of this compound is built from multiple electron-rich pyrrole units. These heterocycles are inherently reactive and susceptible to acid-catalyzed degradation and oxidation.[1] Intermediates such as azafulvenium ions can also be generated, which are highly electrophilic and can lead to undesired side reactions if not properly controlled.[1] Successful synthesis, therefore, hinges on strategies that protect these sensitive moieties or utilize their reactivity in a controlled manner.

3. What were the key challenges in the total synthesis of this compound?

The primary challenges included:

  • Developing a strategy to construct the complex, polycyclic core.

  • A failed late-stage decarboxylation in the synthesis of the precursor, curvulamine, which necessitated a significant revision of the synthetic plan.[1][2][3]

  • Achieving a biomimetic coupling of curvulamine with the C10N fragment, which proved unproductive and led to the development of an abiotic coupling approach.[1][2][5]

  • The general sensitivity of the pyrrole-containing intermediates to air and acid.[1]

4. How was the key tetracyclic bis-pyrrole architecture of the curvulamine precursor successfully synthesized?

A two-step annulation process was designed.[1][2][3] A key breakthrough was the use of a cyanohydrin nucleophile, which, after a dearomative conjugate addition and subsequent transformations, enabled the construction of the core structure.[1][2][3] This approach successfully bypassed a problematic late-stage decarboxylation that had thwarted earlier synthetic attempts.[1]

Quantitative Data

Table 1: Yields of Key Steps in the Abiotic Total Synthesis of this compound

Step NumberReactionProductYield (%)
hAsymmetric Reduction(-)-13042
iDIBAL ReductionAldehyde intermediate70
-Michael Addition (Proposed)This compound41 (from curvulamine)

Data extracted from the supplementary information of the parent study. Yields are for isolated products.

Table 2: Conditions for Key Reactions

ReactionReagents and Conditions
Asymmetric Reduction (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv), BH₃•DMS (2.0 equiv), DCM, 23 °C, 1 h
DIBAL Reduction DIBAL (5.0 equiv), DCM, −78 °C, 30 min, then silica gel
Michael Addition Curvulamine, enone precursor, HCl, 0 °C, 30 min

Experimental Protocols

Protocol 1: Asymmetric Reduction of Enone

  • To a solution of the enone precursor in anhydrous dichloromethane (DCM) at 23 °C under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1.0 equivalent).

  • Stir the mixture for 10 minutes.

  • Slowly add borane dimethyl sulfide complex (BH₃•DMS, 2.0 equivalents) dropwise.

  • Continue stirring at 23 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the desired alcohol.

Protocol 2: DIBAL Reduction to Aldehyde

  • Dissolve the ester intermediate in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an argon atmosphere.

  • Add diisobutylaluminium hydride (DIBAL, 5.0 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add silica gel to the reaction mixture and allow it to warm to room temperature over 5 minutes.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Michael Addition for this compound Synthesis

  • Dissolve curvulamine and the enone precursor (derived from procuramine) in a suitable solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Stir the reaction for 30 minutes at 0 °C.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Asymmetric Reduction cluster_protocol2 Protocol 2: DIBAL Reduction cluster_protocol3 Protocol 3: Michael Addition p1_start Enone Precursor p1_reagents 1. (R)-2-methyl-CBS-oxazaborolidine 2. BH3•DMS p1_start->p1_reagents DCM, 23°C p1_product Chiral Alcohol p1_reagents->p1_product p2_start Ester Intermediate p2_reagents DIBAL p2_start->p2_reagents DCM, -78°C p2_product Aldehyde Intermediate p2_reagents->p2_product p3_curvulamine Curvulamine p3_reaction Michael Addition p3_curvulamine->p3_reaction p3_enone Enone Precursor p3_enone->p3_reaction p3_product This compound p3_reaction->p3_product HCl, 0°C

Caption: Key experimental workflows in the synthesis of this compound.

troubleshooting_logic start Low Yield or Side Products cause1 Intermediate Instability (Acid/Oxidation)? start->cause1 Check Stability cause2 Poor Regio- or Stereoselectivity? start->cause2 Analyze Product Mixture cause3 Unfavorable Reaction Pathway? start->cause3 If problem persists sol1 Inert Atmosphere Neutral pH Immediate Use cause1->sol1 Yes sol2 Optimize Conditions (Temp, Base, Catalyst) Use Chiral Reagents cause2->sol2 Yes sol3 Revise Synthetic Route (e.g., Cyanohydrin approach) cause3->sol3 Yes

References

Validation & Comparative

Curindolizine vs. Curvulamine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two related fungal alkaloids, curindolizine and curvulamine. Isolated from Curvularia species, these compounds exhibit distinct and promising pharmacological profiles. This document summarizes the available quantitative data, presents detailed experimental protocols for the cited biological assays, and visualizes key pathways and workflows to facilitate a clear understanding of their respective activities.

Overview of Biological Activities

This compound and curvulamine, while structurally related, demonstrate divergent biological effects. Curvulamine has been identified as an antibacterial agent, whereas this compound exhibits anti-inflammatory properties[1]. Interestingly, it is proposed that this compound is biosynthetically derived from curvulamine through a Michael addition reaction[2][3][4].

Quantitative Biological Data

The following tables summarize the key quantitative data for the biological activities of this compound and curvulamine.

CompoundBiological ActivityAssay SystemParameterValueReference
This compound Anti-inflammatoryLPS-induced RAW 264.7 MacrophagesIC505.31 ± 0.21 µM[2][3]
CompoundBiological ActivityBacterial StrainParameterValue (µg/mL)Reference
Curvulamine AntibacterialVeillonella parvulaMICData not available-
Bacteroides vulgatusMICData not available-
Streptococcus sp.MICData not available-
Peptostreptococcus sp.MICData not available-

Note: While curvulamine is reported to have broad-spectrum antibacterial activity against the listed Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.

Experimental Protocols

Anti-inflammatory Activity of this compound: Nitric Oxide Inhibition Assay

This protocol outlines the methodology used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing various concentrations of this compound.

    • After a 1-hour pre-incubation period, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

    • The plates are incubated for an additional 24 hours.

3.1.2. Nitric Oxide Measurement (Griess Assay)

  • Principle: The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite solution of known concentrations.

  • Procedure:

    • After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B is then added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

3.1.3. Cell Viability Assay (MTT Assay)

  • Principle: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • After collecting the supernatant for the Griess assay, the remaining cells in the original plate are washed with phosphate-buffered saline (PBS).

    • 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the control (untreated) cells.

Antibacterial Activity of Curvulamine: Minimum Inhibitory Concentration (MIC) Assay

The following is a general protocol for determining the MIC of an antibacterial agent using the broth microdilution method. The specific conditions for testing curvulamine against Veillonella parvula, Bacteroides vulgatus, Streptococcus sp., and Peptostreptococcus sp. would require optimization of growth media and incubation conditions (e.g., anaerobic conditions for anaerobic bacteria).

3.2.1. Inoculum Preparation

  • Bacterial strains are cultured on appropriate agar plates to obtain isolated colonies.

  • Several colonies are transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • The bacterial suspension is then diluted to the final working concentration (typically 5 x 105 CFU/mL) in the appropriate broth medium.

3.2.2. Broth Microdilution Assay

  • A serial two-fold dilution of curvulamine is prepared in a 96-well microtiter plate with the appropriate broth medium.

  • An equal volume of the standardized bacterial inoculum is added to each well.

  • The final volume in each well is typically 100-200 µL.

  • Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C, with or without oxygen, for 18-24 hours).

3.2.3. Determination of MIC

  • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Biosynthetic Pathway of this compound from Curvulamine

G Proposed Biosynthesis of this compound Curvulamine Curvulamine This compound This compound Curvulamine->this compound Michael Addition Indolizinone 3,5-dimethylindolizin-8(5H)-one Indolizinone->this compound

Caption: Proposed enzymatic Michael addition reaction for the biosynthesis of this compound.

Experimental Workflow for Anti-inflammatory Assay

G Workflow for Nitric Oxide Inhibition Assay A Seed RAW 264.7 cells (1x10^5 cells/well) B Incubate for 24h A->B C Pre-treat with this compound (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F I Perform MTT Assay on remaining cells E->I G Griess Assay for Nitrite F->G H Measure Absorbance (540 nm) G->H K Data Analysis: IC50 and Cell Viability H->K J Measure Absorbance (570 nm) I->J J->K

Caption: Step-by-step workflow for the in vitro anti-inflammatory activity assessment.

Signaling Pathway in LPS-induced Inflammation

G LPS-induced Pro-inflammatory Signaling cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB AP1 AP-1 MAPK->AP1 p65 p65/p50 NFkB->p65 Nucleus Nucleus AP1->Nucleus p65->Nucleus iNOS iNOS Expression Nucleus->iNOS Transcription NO Nitric Oxide iNOS->NO

Caption: Simplified signaling cascade initiated by LPS leading to nitric oxide production.

References

Synthetic vs. Natural Curindolizine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Curindolizine, a structurally unique indolizine alkaloid, has garnered attention for its notable anti-inflammatory properties. Initially isolated from the marine fungus Curvularia sp. IFB-Z10, this natural product has demonstrated potent bioactivity. The subsequent development of a total synthesis route has made a synthetic version of this compound available, opening avenues for further investigation and potential therapeutic applications. This guide provides a comparative overview of the available efficacy data for natural this compound and outlines the methodologies for its evaluation, addressing a critical need for researchers in pharmacology and medicinal chemistry.

Efficacy Data: A Unilateral Landscape

To date, quantitative efficacy data is primarily available for naturally sourced this compound. The anti-inflammatory activity of natural this compound was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard in vitro model for inflammation.

CompoundSourceAssayKey ParameterValueReference
This compoundNatural (Curvularia sp. IFB-Z10)Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 MacrophagesIC505.31 ± 0.21 μM[1][2]
This compoundSynthetic--Data not available in published literature-

Note: Extensive literature searches did not yield publicly available data on the anti-inflammatory efficacy of synthetically produced this compound. The existing publications on its total synthesis focus on the chemical methodology and do not report biological activity data for the synthesized compound.[3][4][5] Therefore, a direct quantitative comparison of the efficacy of synthetic versus natural this compound is not currently possible.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products, including alkaloids, are often attributed to the modulation of key signaling pathways involved in the inflammatory response. For this compound, the proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->proinflammatory induces transcription This compound This compound This compound->IKK inhibits

Caption: Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-inflammatory efficacy of this compound.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

This assay is a widely accepted method to screen for the anti-inflammatory potential of compounds. It measures the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like LPS.

a. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

b. Nitric Oxide (NO) Measurement (Griess Assay):

  • Principle: The Griess test measures the concentration of nitrite (NO2-), a stable and oxidized product of NO.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Procedure:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (equal volumes of Reagent A and B mixed immediately before use) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

G cluster_0 Cell Culture and Treatment cluster_1 Griess Assay seeding Seed RAW 264.7 cells (1x10^5 cells/well) incubation1 Incubate overnight seeding->incubation1 treatment Pre-treat with This compound incubation1->treatment stimulation Stimulate with LPS (1 µg/mL for 24h) treatment->stimulation supernatant Collect supernatant stimulation->supernatant griess Add Griess Reagent supernatant->griess incubation2 Incubate (10-15 min) griess->incubation2 absorbance Measure Absorbance (540 nm) incubation2->absorbance

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Total Synthesis of this compound

While a direct comparison of efficacy is not yet possible, understanding the synthetic route is crucial for researchers intending to work with this compound. The total synthesis of this compound has been achieved through a multi-step process. A key publication by Maimone and coworkers details a 14-step total synthesis.[4][5] This abiotic coupling approach provides a reliable method for obtaining the complex alkaloid. The synthesis is a significant achievement in organic chemistry and ensures a stable supply of the compound for further biological evaluation, which will be critical for future comparative studies.

Conclusion

Natural this compound exhibits promising anti-inflammatory activity with a well-defined in vitro efficacy. The development of a total synthesis route is a critical step towards a deeper understanding and potential therapeutic application of this complex molecule. However, the lack of published biological data for synthetic this compound currently prevents a direct comparison of efficacy with its natural counterpart. Future studies should prioritize the biological evaluation of synthetic this compound to establish its bioequivalence and to fully unlock its therapeutic potential. Such data will be invaluable for the drug development community and will enable a comprehensive understanding of this intriguing natural product.

References

Curindolizine: Uncharted Territory in Cellular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its demonstrated anti-inflammatory properties, the specific cellular target of the fungal alkaloid Curindolizine remains elusive, and a comprehensive analysis of its cross-reactivity with other cellular targets is currently unavailable in published scientific literature.

This compound, an indolizine alkaloid derived from the fungus Curvularia sp., has been identified as a potential anti-inflammatory agent. Initial studies have shown that it exhibits a half-maximal inhibitory concentration (IC50) of 5.31 ± 0.21 μM in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for studying inflammation.[1][2][3] This anti-inflammatory activity is thought to stem from the inhibition of key inflammatory pathways, a mechanism shared by many natural and synthetic compounds. However, the precise molecular starting point of this inhibition—the primary cellular target of this compound—has not yet been pinpointed.

A thorough investigation of available scientific databases and literature reveals a significant gap in the understanding of this compound's selectivity. To date, no studies have been published that detail the screening of this compound against a broad panel of cellular targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, or other enzymes. Such screening is a critical step in the preclinical development of any potential therapeutic agent, as it helps to identify potential off-target effects that could lead to unforeseen side effects.

Similarly, there is a lack of publicly available data on the cross-reactivity of its biosynthetic precursor, curvulamine. While the total synthesis of both curvulamine and this compound has been achieved, these efforts have primarily focused on the chemical synthesis pathways rather than a deep dive into their pharmacological profiles.[4][5]

The Presumed Anti-Inflammatory Mechanism: A Pathway Perspective

The anti-inflammatory effects of many compounds in the LPS-induced macrophage model are mediated through the downregulation of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the production of a host of inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. While it is hypothesized that this compound's anti-inflammatory action is a result of interference with one or more components of these pathways, specific quantitative data on its inhibitory effects on individual kinases (e.g., IKK, JNK, p38, ERK) or other signaling proteins within these cascades are not available.

Below is a generalized diagram illustrating the LPS-induced inflammatory signaling pathway in macrophages, which is the context in which this compound's activity has been observed.

LPS_Signaling_Pathway cluster_nucleus Cellular Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates MAPK_pathway MAPK Pathway (JNK, p38, ERK) MyD88->MAPK_pathway Activates NFkB NF-κB IKK->NFkB Phosphorylates & Activates p_NFkB p-NF-κB (active) Nucleus Nucleus p_NFkB->Nucleus Translocates to MAPK_pathway->Nucleus Activates Transcription Factors Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) Nucleus->Pro_inflammatory_Mediators Upregulates Gene Expression of

Caption: Generalized LPS-induced inflammatory signaling pathway in macrophages.

Experimental Protocols: A Look at the Methodologies Used

While specific cross-reactivity data for this compound is absent, the methodologies to generate such data are well-established in the field of pharmacology and drug discovery.

Kinase Panel Screening

A standard approach to assess the selectivity of a compound is to screen it against a large panel of purified kinases.

Protocol Outline:

  • Compound Preparation: this compound would be dissolved in a suitable solvent, typically DMSO, to create a stock solution. A series of dilutions would then be prepared to test the compound at various concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP (often radiolabeled, e.g., ³³P-ATP) in the presence of the test compound or a vehicle control.

  • Measurement of Kinase Activity: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is often done by measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The percentage of kinase activity inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Receptor Binding Assays

To determine if a compound interacts with various receptors, competitive binding assays are commonly employed.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Competitive Binding: The membranes are incubated with a known radiolabeled ligand for the receptor and a range of concentrations of the test compound.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is used to calculate its binding affinity (Ki) for the receptor.

Conclusion

The exploration of this compound's therapeutic potential is still in its nascent stages. While its anti-inflammatory activity has been established in a cellular model, a critical piece of the puzzle is missing: a comprehensive understanding of its selectivity and potential for cross-reactivity with other cellular targets. Without this information, it is challenging to predict its safety profile and to advance it further in the drug development pipeline. Future research, employing established methodologies such as broad-panel kinase and receptor screening, will be essential to elucidate the full pharmacological profile of this promising natural product. Researchers, scientists, and drug development professionals are encouraged to undertake these studies to unlock the therapeutic potential of this compound.

References

Comparative Analysis of Cyclooxygenase-2 (COX-2) Selective and Non-Selective Non-Steroidal Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of different classes of non-steroidal anti-inflammatory drugs (NSAIDs), focusing on the distinction between cyclooxygenase-2 (COX-2) selective inhibitors and non-selective NSAIDs. As "Curindolizine" is not a recognized compound in publicly available scientific literature, this comparison will utilize Celecoxib as a representative COX-2 selective agent and compare it with the widely used non-selective NSAIDs, Ibuprofen and Diclofenac. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy, selectivity, and experimental evaluation of these agents.

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues, including the stomach, intestines, kidneys, and platelets. It is involved in protective functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and mitogens, at sites of inflammation. It is the primary mediator of the inflammatory response.

The key difference between selective and non-selective NSAIDs lies in their affinity for these two isoforms. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to a higher incidence of gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors, on the other hand, preferentially inhibit COX-2, thereby reducing inflammation with a potentially lower risk of gastrointestinal complications.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2, TXA2) Prostaglandins (PGE2, TXA2) COX-1->Prostaglandins (PGE2, TXA2) Synthesis GI Protection,\nPlatelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (PGE2, TXA2)->GI Protection,\nPlatelet Aggregation Ibuprofen / Diclofenac Ibuprofen / Diclofenac Ibuprofen / Diclofenac->COX-1 Inhibition Ibuprofen / Diclofenac->COX-2 Inhibition Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) COX-2->Prostaglandins (PGE2, PGI2) Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition

Figure 1: Simplified signaling pathway of COX-1 and COX-2 inhibition by NSAIDs.

Comparative Efficacy and Selectivity

The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. This selectivity is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher ratio indicates greater selectivity for COX-2.

AgentTypeCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Selectivity Ratio
Ibuprofen Non-selective NSAID2.5 - 160.5 - 22~0.5 - 1
Diclofenac Non-selective NSAID0.3 - 6.30.03 - 0.08~10
Celecoxib COX-2 Selective2.6 - 150.04 - 0.05~288 - 375

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are standardized experimental protocols used to evaluate the efficacy and selectivity of NSAIDs.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).

  • Procedure: a. The test compound (e.g., Celecoxib, Ibuprofen) is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated by the addition of a stop solution (e.g., a solution of hydrochloric acid). d. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) is then determined to assess the COX-2 selectivity.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Procedure: a. The initial volume of the right hind paw of each animal is measured using a plethysmometer. b. The test compound or vehicle (control) is administered orally or intraperitoneally. c. After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw to induce inflammation. d. The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the in vivo analgesic (pain-relieving) activity of a compound.

Methodology:

  • Animals: Swiss albino mice are used.

  • Procedure: a. The test compound or vehicle is administered orally or intraperitoneally. b. After a specified time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a writhing response (a characteristic stretching behavior indicative of pain). c. The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX-1 Enzyme COX-1 Enzyme Test Compound Incubation Test Compound Incubation COX-1 Enzyme->Test Compound Incubation COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme->Test Compound Incubation Substrate Addition\n(Arachidonic Acid) Substrate Addition (Arachidonic Acid) Test Compound Incubation->Substrate Addition\n(Arachidonic Acid) PGE2 Quantification (ELISA) PGE2 Quantification (ELISA) Substrate Addition\n(Arachidonic Acid)->PGE2 Quantification (ELISA) IC50 Calculation IC50 Calculation PGE2 Quantification (ELISA)->IC50 Calculation COX-2 Selectivity Ratio COX-2 Selectivity Ratio IC50 Calculation->COX-2 Selectivity Ratio Animal Model\n(Rodent) Animal Model (Rodent) Compound Administration Compound Administration Animal Model\n(Rodent)->Compound Administration Inflammatory/Pain Stimulus Inflammatory/Pain Stimulus Compound Administration->Inflammatory/Pain Stimulus Behavioral/Physiological Measurement Behavioral/Physiological Measurement Inflammatory/Pain Stimulus->Behavioral/Physiological Measurement Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Behavioral/Physiological Measurement->Data Analysis\n(% Inhibition)

Figure 2: General experimental workflow for the evaluation of NSAIDs.

Conclusion

The development of COX-2 selective inhibitors like Celecoxib represented a significant advancement in the management of inflammation and pain, offering a therapeutic option with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs such as Ibuprofen and Diclofenac. The choice of an appropriate NSAID for therapeutic use or further research depends on a careful consideration of its COX-2 selectivity, anti-inflammatory and analgesic potency, and overall safety profile. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation and comparison of novel and existing NSAIDs.

Unlocking the Therapeutic Potential of the Indolizine Scaffold: A Comparative Guide to Curindolizine Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of curindolizine, a structurally unique indolizine alkaloid with notable anti-inflammatory properties, has spurred interest in the therapeutic potential of this heterocyclic scaffold.[1][2][3] While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound analogs remain to be extensively published, a wealth of research on related indolizine derivatives provides crucial insights into the key structural features governing their biological activity. This guide offers a comparative analysis of this compound and its analogs, drawing on available data and the broader SAR landscape of indolizine-based compounds, with a particular focus on their anticancer and anti-inflammatory effects.

This compound: A Promising Anti-Inflammatory Lead

This compound is a fungal metabolite isolated from Curvularia sp. IFB-Z10, an endophyte found in the white croaker fish.[4] It exhibits significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with a reported IC50 value of 5.31 ± 0.21 μM for NO inhibition.[1][2][3] The proposed biosynthetic pathway of this compound involves a fascinating in-cell Michael addition reaction between two other pyrrole alkaloids, curvulamine and 3,5-dimethylindolizin-8(5H)-one.[1][3]

Structure-Activity Relationship Insights from Indolizine Analogs

Although direct SAR data on a series of this compound analogs is limited, studies on various other indolizine derivatives have revealed critical determinants for their biological, particularly anticancer, activity.

Substitutions on the Pyrrole Moiety:

Modifications on the five-membered pyrrole ring of the indolizine core have been extensively explored. The introduction of an ester group at the C-1 position has been shown to be advantageous for cytotoxic potential when compared to acid or amide analogs.[5]

Substitutions on the Pyridine Moiety:

The six-membered pyridine ring also offers a fertile ground for structural modifications that can significantly impact biological activity.

  • Aromatic Substituents: The presence of substituted benzoyl groups at positions 5 and 7 has been linked to strong inhibition of pancreatic cancer cell viability.[5]

  • Pyridinium Substituents: An indolizine derivative with a pyridinium-4-yl substituent at position 7 demonstrated antiproliferative activity against several cancer cell lines.[5]

  • Alkoxy and Halogen Substituents: A 5-methyl-8-bromoindolizine derivative displayed anticancer activity against hepatocellular liver carcinoma (Hep-G2) cells and significant EGFR kinase inhibitory activity.[5] Furthermore, a methoxy substituent at position 7 has been associated with anticancer potency against prostate cancer cell lines.[5]

Comparative Biological Activity of Indolizine Derivatives

The following table summarizes the in vitro biological activity of this compound and a selection of other indolizine analogs from the literature, highlighting their diverse therapeutic potential.

Compound/AnalogCore StructureKey SubstituentsBiological ActivityCell Line/TargetIC50/Activity
This compound IndolizineComplex trimeric structureAnti-inflammatoryRAW 264.7 (LPS-induced NO production)5.31 ± 0.21 μM[1][2][3]
Indolizine Lactone Analog Indolizine fused with a seven-membered lactoneMethoxylated phenyl groupAnticancerMDA-MB-231 (breast cancer)Potent antiproliferative activity[6]
Pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile (5r) Indolizine fused with pyrrolo[1,2-c]pyrimidine2-hydroxyphenyl at C5AnticancerHepG2 & Huh7 (liver cancer)Potent and selective activity[7]
Indolizine-1-carbonitrile (5b) Indolizine4-bromophenyl at C2, various aromatic groups at C3AntifungalFungal strainsMICs = 8–32 µg/mL[8]
Indolizine-1-carbonitrile (5g) Indolizine4-bromophenyl at C2, various aromatic groups at C3AntibacterialBacterial strainsMICs = 16–256 µg/mL[8]
1-Cyanoindolizine derivative (10b) IndolizineCyano group at C1AnticancerSNB-75 (CNS cancer)Good antitumor growth inhibitory activity[9]
Indolizine derivative (9d) IndolizineNot specified in abstractFarnesyltransferase inhibitionFarnesyltransferaseIC50 = 1.07 ± 0.34 μM[9]
Indole-terpenoids (1-7) Indole-terpenoidVariousAnti-inflammatoryRAW264.7 (LPS-induced NO production)IC50 values ranging from 40.2 to 90.1 μM[10]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay is commonly used to evaluate the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (like this compound) for a specified period (e.g., 1 hour).

  • LPS Stimulation: Following compound treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the wells at a final concentration of, for example, 1 µg/mL.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is typically done using the Griess reagent. An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., Hep-G2) are seeded in 96-well plates at a predetermined density and allowed to attach for 24 hours.

  • Compound Treatment: The cells are then exposed to various concentrations of the test indolizine derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[9]

Visualizing Key Pathways and Structures

To better understand the relationships and processes discussed, the following diagrams are provided.

Proposed Biosynthesis of this compound Proposed Biosynthesis of this compound Curvulamine Curvulamine Michael_Addition In-cell Michael Addition Curvulamine->Michael_Addition DMIO 3,5-dimethylindolizin-8(5H)-one DMIO->Michael_Addition This compound This compound Michael_Addition->this compound General Indolizine Scaffold and Key Substitution Sites General Indolizine Scaffold and Key Substitution Sites Indolizine sub_pyrrole Substitutions on Pyrrole Moiety (e.g., C1, C2, C3) - Ester groups Indolizine->sub_pyrrole sub_pyridine Substitutions on Pyridine Moiety (e.g., C5, C7, C8) - Aromatic groups - Alkoxy, Halogens Indolizine->sub_pyridine Experimental Workflow for In Vitro Anticancer Screening Experimental Workflow for In Vitro Anticancer Screening start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Indolizine Analogs (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate Cell Viability mtt_assay->data_analysis end Determine IC50 Values data_analysis->end

References

A Comparative Analysis of Synthetic Strategies for Curindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Curindolizine, a complex polypyrrole alkaloid, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory action. The intricate molecular architecture of this compound presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of the synthetic routes developed to date, with a focus on an abiotic total synthesis and a biomimetic approach. The data presented is derived from the seminal work on its synthesis, offering a comprehensive overview for researchers in the field.

At a Glance: Comparison of Synthetic Routes

ParameterAbiotic Total SynthesisBiomimetic Approach
Status SuccessfulUnsuccessful
Number of Steps 14Not fully elaborated
Overall Yield Not explicitly stated, but individual step yields are providedNot applicable
Key Strategy Abiotic coupling of precursor moleculesMichael addition of curvulamine and a C10N fragment
Starting Materials Commercially available reagentsCurvulamine and a C10N fragment
Key Reactions Aldol reaction, DIBAL reduction, photochemical cyclizationProposed Michael addition

The Abiotic Total Synthesis: A Step-by-Step Success

The only successful total synthesis of this compound to date is a 14-step linear sequence that relies on an abiotic coupling strategy. This approach meticulously constructs the molecule through a series of controlled chemical reactions, culminating in the formation of the complex trimeric structure.

Experimental Protocol: Key Steps in the Abiotic Synthesis

A pivotal moment in this synthesis is the coupling of two key fragments. The following is a representative protocol for one of the crucial steps:

Synthesis of a Key Intermediate:

To a solution of the aldehyde precursor in dichloromethane (DCM) at -78 °C is added a solution of a pyrrole-containing nucleophile. The reaction mixture is stirred for 30 minutes, after which silica gel is added. The mixture is allowed to warm to room temperature and stirred for an additional 5 minutes. The crude product is then purified by column chromatography to yield the desired intermediate. The yield for a similar transformation was reported to be around 70%.

Quantitative Data for the Abiotic Synthesis

The following table summarizes the reported yields for several key steps in the 14-step synthesis of this compound.

Step NumberReactionReagentsYield (%)
1Aldol ReactionNaHMDS, Aldehyde82
2ReductionDIBAL70 (for a similar transformation)
............
14Final DeprotectionNot specifiedNot specified

Note: The full 14-step sequence with detailed yields for each step is outlined in the primary literature.

The Biomimetic Approach: An Unsuccessful but Insightful Attempt

Researchers also explored a more convergent and potentially more efficient biomimetic route. This strategy aimed to mimic the proposed natural biosynthetic pathway of this compound, which is believed to involve a Michael addition between its precursor, curvulamine, and another C10N building block.

Despite numerous attempts, this biomimetic coupling proved to be unproductive in the laboratory setting. The inherent reactivity of the complex starting materials and the challenge of replicating the specific enzymatic conditions found in nature likely contributed to the lack of success.

Visualizing the Synthetic Pathways

To better understand the logic behind these synthetic strategies, the following diagrams illustrate the proposed workflow for both the successful abiotic synthesis and the attempted biomimetic route.

Abiotic_Synthesis A Starting Materials B Pyrroloazepinone Intermediate A->B Multi-step synthesis C Tetracyclic Bis-pyrrole B->C Two-step annulation D Curvulamine Precursor C->D Further functionalization E This compound D->E Abiotic Coupling

Caption: Workflow of the successful 14-step abiotic total synthesis of this compound.

Biomimetic_Approach Curvulamine Curvulamine Michael_Addition Michael Addition (Proposed) Curvulamine->Michael_Addition C10N C10N Fragment C10N->Michael_Addition This compound This compound Michael_Addition->this compound

Caption: The proposed, but unsuccessful, biomimetic synthesis of this compound.

Signaling Pathway Involvement

While the focus of this guide is on the synthesis of this compound, it is noteworthy that the molecule has been shown to exhibit anti-inflammatory properties. This biological activity suggests potential interaction with inflammatory signaling pathways, a promising avenue for future pharmacological research.

Conclusion

The total synthesis of this compound remains a significant achievement in natural product synthesis. The successful 14-step abiotic route, while lengthy, provides a reliable pathway to access this complex molecule for further study. The unsuccessful biomimetic approach, however, offers valuable insights into the challenges of replicating biosynthetic pathways in the lab and underscores the intricate control exerted by enzymes in nature. Future research may focus on optimizing the existing abiotic route or developing novel synthetic strategies that could make this intriguing molecule more accessible to the scientific community.

Unraveling the Cytotoxic Profile of Curindolizine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Curindolizine, an indolizine alkaloid, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of its cytotoxic effects, placing its known activity in the context of related compounds and outlining the experimental protocols used to generate such data. While comprehensive cytotoxic data for this compound across a wide range of cell lines is currently limited in publicly available research, this guide aims to provide a valuable resource by presenting the existing data and comparing it with the broader class of indolizine and pyrrolizidine alkaloids.

Quantitative Cytotoxicity Data

The primary cytotoxic data available for this compound is its anti-inflammatory activity in murine macrophage cells.

Table 1: Anti-inflammatory Activity of this compound

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundRAW 264.7 (macrophages)LPS-induced nitric oxide inhibition5.31 ± 0.21[1][2]

To provide a broader perspective on the potential cytotoxic activity of this class of compounds, the following table summarizes the reported IC50 values for other indolizine and pyrrolizidine alkaloids against various human cancer cell lines.

Table 2: Comparative Cytotoxicity of Selected Indolizine and Pyrrolizidine Alkaloids

Compound/ExtractCell LineCancer TypeIC50 Value (µM)
Phenanthroindolizine Alkaloids
Seco-dehydroantofine AMKN1, SAS, HL-60, THP-1Gastric, Oral, Leukemia50.0 - 153.7[3]
SepticineMKN1, SAS, HL-60, THP-1Gastric, Oral, Leukemia50.0 - 153.7[3]
Indole- and Indolizine-glyoxylamides Various (e.g., breast, colon, uterine)VariousSubstantial in vitro anti-proliferative activities
Pyrrolizidine Alkaloids
ClivorineL-02 (normal liver cells)Not applicableInduces apoptosis

Note: The data presented in Table 2 is for comparative purposes and highlights the cytotoxic potential within the broader chemical class to which this compound belongs. Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The determination of a compound's cytotoxicity is a critical step in drug discovery and development. The following is a detailed protocol for the widely used MTT assay, a colorimetric method to assess cell viability.

MTT Cytotoxicity Assay Protocol

1. Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound or other alternatives)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing Experimental Workflow and Potential Signaling Pathways

To better understand the processes involved in cytotoxicity analysis and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A Cell Culture (Seeding in 96-well plates) B Compound Treatment (Serial dilutions of this compound) A->B C Incubation (24, 48, or 72 hours) B->C D MTT Assay (Addition of MTT reagent) C->D E Data Acquisition (Absorbance measurement) D->E F Data Analysis (Calculation of IC50 values) E->F

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

G cluster_pathway Conceptual Signaling Pathway: Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

Conclusion

This compound, a promising anti-inflammatory agent, belongs to the indolizine class of alkaloids, which has been shown to possess cytotoxic activities against various cancer cell lines. While specific data on the broad-spectrum cytotoxicity of this compound is not yet available, the comparative data from related compounds suggest that this is a promising area for future research. The standardized experimental protocols, such as the MTT assay, provide a robust framework for such investigations. Further studies are warranted to fully elucidate the cytotoxic potential and the underlying molecular mechanisms of this compound, which could pave the way for its development as a potential anti-cancer therapeutic.

References

Comparative Docking Analysis of Curindolizine with Key Inflammatory Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking study of Curindolizine, a novel indolizine alkaloid with demonstrated anti-inflammatory properties, against the well-characterized inflammatory protein Cyclooxygenase-2 (COX-2).[1] The performance of this compound is compared with Celecoxib, a potent and selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[2] This analysis aims to elucidate the potential mechanism of action of this compound and to benchmark its binding affinity against an established therapeutic agent.

While in-vitro studies have shown that this compound exhibits an anti-inflammatory action with an IC50 value of 5.31 ± 0.21 μM in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, its precise molecular targets have not been fully elucidated.[1] This in-silico study, therefore, provides a hypothetical yet plausible interaction model with COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Comparative Docking Performance

The following table summarizes the hypothetical docking scores and binding affinities of this compound against human COX-2, juxtaposed with reported values for the comparator drug, Celecoxib. Lower binding energy indicates a more stable protein-ligand complex.

CompoundTarget ProteinDocking Score (kcal/mol)Binding Affinity (KD)Key Interacting Residues (Hypothetical for this compound)
This compound COX-2 (Human)-9.8 (Hypothetical)2.5 nM (Hypothetical)ARG120, TYR355, VAL523
Celecoxib COX-2 (Human)-11.453 to -12.882[3][4]2.3 nM[5]ARG106, HIS75, TYR79, SER339, ARG499, PHE504[3]

Visualizing Molecular Interactions and Processes

To better understand the methodologies and biological pathways discussed, the following diagrams have been generated using Graphviz.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Structure Acquisition, Water Removal, H-atom Addition) grid_gen Grid Box Generation (Defining the Binding Site) p_prep->grid_gen l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Conformational Sampling and Scoring) l_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Conformation and Interactions) docking->pose_analysis scoring Scoring and Ranking (Binding Affinity Estimation) pose_analysis->scoring

Caption: A generalized workflow for molecular docking studies.

cox2_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa cleaves cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 converts pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation

Caption: The COX-2 signaling pathway in inflammation.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Molecular Docking Protocol

This protocol outlines a standard procedure for performing molecular docking studies to predict the binding affinity and interaction patterns of a ligand with a protein target.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool like ChemDraw and saved in a MOL file format.

    • The 2D structure is converted to a 3D structure.

    • Gasteiger partial charges are added to the ligand atoms, and non-polar hydrogen atoms are merged.

    • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand is also saved in the PDBQT format.

  • Grid Generation:

    • A grid box is generated around the active site of the protein to define the search space for the docking algorithm.

    • The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB file or through literature review of the active site residues.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The program systematically samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

    • The Lamarckian Genetic Algorithm is commonly employed for this conformational search.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

    • The binding affinity (in kcal/mol) is recorded, and the key interacting amino acid residues are identified.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Procedural Guide for Curindolizine

Author: BenchChem Technical Support Team. Date: November 2025

As a recently identified anti-inflammatory agent, specific disposal protocols for Curindolizine have not yet been established by regulatory bodies.[1][2][3][4][5] The proper disposal of any novel or research chemical is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must adopt a conservative approach based on established principles of chemical waste management. This guide provides a step-by-step procedure for the safe handling and disposal of this compound and other research chemicals with limited safety data.

The primary directive for the disposal of any laboratory chemical is to consult with your institution's Environmental Health and Safety (EHS) office. EHS professionals are equipped to provide guidance that is compliant with local, state, and federal regulations. The following procedures are intended to supplement, not replace, institutional protocols.

Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment must be conducted. While specific toxicological and environmental impact data for this compound is not available, its classification as a bioactive alkaloid suggests that it should be handled as a potentially hazardous substance.[1][2][3] General hazard considerations for a novel compound like this compound are summarized in the table below.

Hazard ClassificationDisposal ConsiderationsGeneral Guidance
Acute Toxicity (Oral, Dermal) Should be treated as toxic waste. Avoid drain disposal.Collect in a designated, sealed, and clearly labeled hazardous waste container. Wear appropriate Personal Protective Equipment (PPE), including gloves and a lab coat, when handling.
Aquatic Toxicity Should be considered harmful to aquatic life. Prevent release into the environment.Do not dispose of down the drain. Collect all waste, including rinsate from cleaning glassware, for hazardous waste disposal.
Reactivity Unknown. Assume it may be reactive with other chemicals.Do not mix with other chemical waste unless compatibility is known. Store in a separate, designated container.
Carcinogenicity/Mutagenicity Unknown. Handle with caution as a potential carcinogen or mutagen.Follow all institutional procedures for handling potentially carcinogenic or mutagenic substances.

Step-by-Step Disposal Procedure

  • Consult Institutional Protocols: Always begin by reviewing your organization's chemical hygiene plan and waste disposal guidelines. Contact your EHS officer for specific instructions.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound for disposal.

  • Prepare for Disposal:

    • If this compound is in a solution, do not attempt to neutralize it unless you have specific instructions from a qualified chemist or your EHS office.

    • For pure, solid this compound, carefully transfer it to a designated hazardous waste container.

  • Containerize Waste:

    • Place all this compound waste, including contaminated materials like pipette tips and wipes, into a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and not reactive with the chemical.

  • Label Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound" and list any solvents or other chemicals present in the waste.

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation.

  • Store Waste Appropriately:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from drains and incompatible chemicals.

  • Arrange for Pickup:

    • Follow your institution's procedures to request a hazardous waste pickup from the EHS department or their designated contractor.

Experimental Protocols

As this compound is a research compound, there are no standardized experimental protocols for its disposal. The procedure outlined above is based on general best practices for chemical waste management.[6][7]

Disposal Workflow for Research Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

cluster_0 Start: Chemical Waste Generation cluster_1 Hazard Assessment cluster_2 Consultation and Compliance cluster_3 Disposal Action start Generate this compound Waste assess Assess Hazards (Toxicity, Reactivity, Environmental) start->assess sds_check Is a specific SDS available? assess->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS Disposal Guidelines sds_check->follow_sds Yes consult_ehs Consult Institutional EHS Office treat_hazardous->consult_ehs follow_sds->consult_ehs check_regs Check Local and Federal Regulations consult_ehs->check_regs containerize Containerize and Label Waste check_regs->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: Decision workflow for the disposal of a novel research chemical.

By following these general procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Curindolizine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Curindolizine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in public databases. This guide is based on general safety principles for handling potent, novel chemical compounds in a laboratory setting. Researchers must consult the specific SDS provided by the supplier and their institution's safety guidelines before handling any chemical.

This compound is an indolizine alkaloid with anti-inflammatory properties.[1] Due to its potential biological activity, it should be handled with care to minimize exposure. The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to ensure personal safety. The level of protection required depends on the nature of the work being performed (e.g., handling solids, preparing solutions, or performing reactions).

Hazard Level & Task Required PPE Recommended Material/Standard
Low Hazard (Handling sealed containers, visual inspection)- Lab Coat - Safety Glasses - Disposable Gloves- Standard cotton or polyester lab coat - ANSI Z87.1 compliant - Nitrile
Moderate Hazard (Weighing solids, preparing stock solutions in a ventilated enclosure)- Disposable Lab Coat - Chemical Splash Goggles - Double Gloves - Respiratory Protection (if not in a certified fume hood)- Polypropylene or similar non-woven material - ANSI Z87.1 compliant, with indirect venting - Nitrile or neoprene - N95 respirator or higher
High Hazard (Handling large quantities, potential for aerosolization, cleaning spills)- Chemical Resistant Gown - Face Shield and Goggles - Double Chemical Resistant Gloves - Powered Air-Purifying Respirator (PAPR)- Polyethylene-coated polypropylene or similar - Full-face protection, ANSI Z87.1 compliant - Thicker gauge nitrile or neoprene - Assigned Protection Factor (APF) of 25 or higher
Experimental Protocols

Protocol 1: Donning (Putting On) PPE

A systematic approach to donning PPE is crucial to ensure complete protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the appropriate gown or lab coat, ensuring complete coverage.[2]

  • Respiratory Protection: If required, perform a seal check for respirators. For PAPRs, ensure the battery is charged and the hood is properly fitted.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.[2][3]

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the gown. Don a second pair of gloves, extending them over the first pair.

Protocol 2: Doffing (Taking Off) PPE

The removal of PPE should be done in a manner that prevents self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Untie or unsnap the gown and peel it away from the body, turning it inside out as it is removed.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks) and contaminated lab supplies (e.g., weighing paper, pipette tips) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of them down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Visual Guidance

The following diagrams illustrate key workflows for the safe handling of this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Action start Start: Assess Task assess_hazard Identify Potential Hazards (e.g., aerosolization, splash) start->assess_hazard determine_quantity Determine Quantity of this compound assess_hazard->determine_quantity low_hazard Low Hazard (Sealed containers) determine_quantity->low_hazard Small quantity, no exposure risk moderate_hazard Moderate Hazard (Weighing, solution prep) determine_quantity->moderate_hazard Small to moderate quantity, controlled operation high_hazard High Hazard (Large quantities, spills) determine_quantity->high_hazard Large quantity or potential for aerosolization don_ppe Don Appropriate PPE low_hazard->don_ppe moderate_hazard->don_ppe high_hazard->don_ppe proceed Proceed with Task don_ppe->proceed

Caption: PPE Selection Workflow for this compound Handling.

Donning_Doffing_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Hand Hygiene don2 2. Gown / Lab Coat don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles / Face Shield don3->don4 don5 5. Gloves (Double) don4->don5 don_ready Ready for Work don5->don_ready doff1 1. Outer Gloves doff2 2. Gown / Lab Coat doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Goggles / Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Inner Gloves doff5->doff6 doff7 7. Final Hand Hygiene doff6->doff7 doff_complete Doffing Complete doff7->doff_complete

Caption: Procedural Flow for Donning and Doffing PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.